Deutarserine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103292-62-2 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-deuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D |
InChI Key |
MTCFGRXMJLQNBG-LIIDHCAMSA-N |
Isomeric SMILES |
[2H][C@@](CO)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Deutetrabenazine: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deutetrabenazine is a novel therapeutic agent approved for the management of chorea associated with Huntington's disease and tardive dyskinesia. Its innovative design as a deuterated analog of tetrabenazine confers a distinct pharmacokinetic profile, leading to improved tolerability while maintaining therapeutic efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of deutetrabenazine, detailing its molecular target, metabolic pathways, and the pharmacodynamic consequences of its interaction with the vesicular monoamine transporter 2 (VMAT2). This document synthesizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the intricate signaling and logical pathways involved in its therapeutic effect.
Core Mechanism of Action: VMAT2 Inhibition
The primary mechanism of action of deutetrabenazine is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein embedded in the membrane of presynaptic vesicles within monoaminergic neurons. Its function is to transport monoamine neurotransmitters—primarily dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the synaptic vesicles. This vesicular sequestration is essential for the subsequent release of these neurotransmitters into the synaptic cleft upon neuronal firing.
Deutetrabenazine itself is a prodrug that is rapidly and extensively metabolized into its active metabolites, α-dihydrotetrabenazine (HTBZ) and β-dihydrotetrabenazine (HTBZ).[2] These metabolites are the primary pharmacologically active moieties and act as potent and selective inhibitors of VMAT2.[2] By binding to VMAT2, the active metabolites of deutetrabenazine block the uptake of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores within the presynaptic terminal.[1] The unbound cytoplasmic monoamines are then susceptible to degradation by monoamine oxidase (MAO) and other enzymes. The net effect is a reduction in the amount of neurotransmitter available for release, thereby dampening monoaminergic neurotransmission. The therapeutic benefit in hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia is primarily attributed to the presynaptic depletion of dopamine.
The Role of Deuteration
A key innovation in the development of deutetrabenazine is the strategic substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, at key metabolic sites on the tetrabenazine molecule. This deuteration does not alter the pharmacodynamic properties of the active metabolites but significantly modifies their pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 2D6 (CYP2D6), the primary enzyme responsible for the metabolism of the active HTBZ metabolites.
This "kinetic isotope effect" results in a slower rate of metabolism of the active metabolites of deutetrabenazine compared to those of tetrabenazine. This leads to:
-
Longer half-lives of the active metabolites.
-
Higher plasma exposure (AUC) of the active metabolites.
-
Lower peak plasma concentrations (Cmax).
-
Reduced formation of inactive metabolites .
These pharmacokinetic advantages allow for less frequent dosing (twice daily for deutetrabenazine versus three times daily for tetrabenazine) and a lower total daily dose, which contributes to a more stable plasma concentration and an improved side-effect profile, particularly a reduction in dose-dependent adverse events.[3]
Quantitative Pharmacological Data
The binding affinity and inhibitory potency of deutetrabenazine's active metabolites for VMAT2 have been quantified in various in vitro studies.
| Metabolite | VMAT2 Binding Affinity (Ki) | VMAT2 Inhibition (IC50) |
| (+)-α-HTBZ-d6 | 1.5 nM[3] | ~10 nM[1] |
| (+)-β-HTBZ-d6 | 12.4 nM[3] | ~10 nM[1] |
| (-)-α-HTBZ-d6 | >1000 nM[1] | >1000 nM[1] |
| (-)-β-HTBZ-d6 | >1000 nM[1] | >1000 nM[1] |
Note: HTBZ-d6 refers to the deuterated dihydrotetrabenazine metabolites.
Pharmacokinetic Profile: Deutetrabenazine vs. Tetrabenazine
The deuteration of tetrabenazine leads to significant differences in the pharmacokinetic parameters of the active metabolites.
| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) |
| Half-life (t1/2) | ~9-11 hours | ~2-8 hours |
| Peak Plasma Concentration (Cmax) | Lower | Higher |
| Area Under the Curve (AUC) | Increased | Lower |
| Dosing Frequency | Twice daily | Three times daily |
Experimental Protocols
[3H]Dihydrotetrabenazine ([3H]DTBZ) VMAT2 Binding Assay
This assay is a standard method to determine the binding affinity of compounds to VMAT2.
Objective: To measure the displacement of a radiolabeled ligand ([3H]DTBZ) from VMAT2 by a test compound (e.g., deutetrabenazine metabolites) to determine the test compound's binding affinity (Ki).
Materials:
-
Rat brain tissue (striatum), a rich source of VMAT2.
-
[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
-
Test compounds (deutetrabenazine metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes containing synaptic vesicles. Resuspend the pellet in the assay buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]DTBZ at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]DTBZ against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Pathways
Signaling Pathway of Deutetrabenazine's Action
Caption: Signaling pathway of deutetrabenazine's action on VMAT2.
Experimental Workflow for VMAT2 Binding Assay
Caption: Experimental workflow for a VMAT2 radioligand binding assay.
Logical Relationship of Deutetrabenazine's Mechanism to Clinical Effect
Caption: Logical flow from molecular design to clinical outcome.
Clinical Implications and Conclusion
The mechanism of action of deutetrabenazine, centered on the reversible inhibition of VMAT2 by its deuterated active metabolites, provides a targeted approach to reducing the hyperdopaminergic state implicated in chorea associated with Huntington's disease and tardive dyskinesia. The key innovation of deuteration confers a more favorable pharmacokinetic profile, allowing for effective symptom control with a potentially improved safety and tolerability profile compared to its non-deuterated predecessor. This in-depth understanding of its pharmacology is crucial for ongoing research, clinical application, and the development of future therapies for movement disorders.
References
The Therapeutic Potential of Deutarserine: A Technical Whitepaper on a Deuterated D-Serine for Schizophrenia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deutarserine (also known as CTP-692) is a deuterated form of D-serine that was investigated as an adjunctive treatment for schizophrenia. The rationale for its development was based on the hypothesis that enhancing N-methyl-D-aspartate (NMDA) receptor function through a co-agonist could alleviate the symptoms of schizophrenia. Deuteration of D-serine was intended to improve its pharmacokinetic profile and potentially enhance its safety, particularly concerning renal safety. However, the development of this compound was discontinued after a Phase 2 clinical trial failed to meet its primary and secondary endpoints. This whitepaper will provide a comprehensive overview of the therapeutic concept behind this compound, its mechanism of action, a summary of its clinical development, and the outcomes of the pivotal Phase 2 study.
Introduction: The Rationale for Deuterated Drugs
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect.[2] This can result in several potential advantages, including:
-
Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, more stable plasma concentrations, and reduced peak-to-trough variability.[3][4]
-
Reduced Dosage and Frequency: A longer half-life may allow for lower or less frequent dosing, which can improve patient compliance.[5]
-
Enhanced Safety Profile: Slower metabolism can reduce the formation of toxic metabolites and may decrease the potential for adverse drug reactions.[5][6]
-
Increased Efficacy: By maintaining therapeutic drug levels for a longer duration, deuterated drugs may exhibit improved efficacy.[5]
Several deuterated drugs have received regulatory approval, demonstrating the clinical viability of this approach. Notable examples include Deutetrabenazine for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, and Deucravacitinib for plaque psoriasis.[7][8][9]
This compound: A Deuterated D-Serine for Schizophrenia
This compound (CTP-692) is a deuterated form of D-serine.[10] D-serine is an endogenous co-agonist of the NMDA receptor, a key glutamate receptor in the brain.[11][12] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[13] Therefore, enhancing NMDA receptor signaling with a co-agonist like D-serine was proposed as a potential therapeutic strategy.[11][12][14]
The rationale for developing a deuterated version of D-serine was to improve upon its known limitations. While D-serine had shown some promise in clinical studies for schizophrenia, concerns about renal safety and variable pharmacokinetics hampered its development.[15][16] Preclinical studies with this compound suggested an improved renal safety profile compared to non-deuterated D-serine.[17]
Mechanism of Action
This compound was designed to act as a potent co-agonist at the glycine site of the NMDA receptor, similar to endogenous D-serine.[13][18] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) to become fully active. By increasing the availability of a co-agonist, this compound was expected to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating the synaptic deficits associated with schizophrenia.
dot
Caption: Proposed mechanism of action of this compound at the NMDA receptor.
Clinical Development and Outcomes
This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy as an adjunctive treatment for schizophrenia.[19]
Phase 1 Studies
Phase 1 studies in healthy volunteers demonstrated that this compound was generally well-tolerated.[16] The studies also showed that this compound had low inter-individual pharmacokinetic variability and, importantly, did not show signs of renal impairment at the doses tested.[16]
Phase 2 Clinical Trial (NCT04158687)
A Phase 2, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia who were on a stable dose of an antipsychotic medication.[19][20]
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[10]
-
Participants: 325 adults with a diagnosis of schizophrenia, on a stable regimen of an antipsychotic medication.[10][15]
-
Intervention: Patients were randomized to receive one of three doses of this compound (1, 2, or 4 grams) or a placebo, administered once daily for 12 weeks.[10]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 12.[10][15]
-
Secondary Endpoints: Secondary endpoints included changes in the positive and negative symptom subscales of the PANSS.[15]
dot
Caption: Simplified workflow of the Phase 2 clinical trial for this compound.
The Phase 2 trial of this compound did not meet its primary endpoint.[10] There was no statistically significant improvement in the PANSS total score at 12 weeks for any of the this compound dose groups compared to placebo.[10][15] Furthermore, the study failed to meet its secondary endpoints, with no significant effects observed on the positive or negative symptom subscales of the PANSS.[15]
Table 1: Summary of this compound Phase 2 Trial Outcome
| Endpoint | Result |
| Primary Endpoint | |
| Change in PANSS Total Score at 12 Weeks | No statistically significant improvement compared to placebo[10][15] |
| Secondary Endpoints | |
| Change in PANSS Positive Symptom Subscale | No statistically significant improvement compared to placebo[15] |
| Change in PANSS Negative Symptom Subscale | No statistically significant improvement compared to placebo[15] |
Based on these results, Concert Pharmaceuticals announced the discontinuation of the development of CTP-692 (this compound) for the treatment of schizophrenia.[15]
Discussion and Future Perspectives
The failure of this compound in its Phase 2 trial was a significant setback for the development of NMDA receptor co-agonists for schizophrenia. Despite a strong preclinical rationale and promising Phase 1 data, the therapeutic hypothesis did not translate into clinical efficacy in this instance.
Several factors could have contributed to the lack of efficacy observed in the Phase 2 trial:
-
Complexity of Schizophrenia Pathophysiology: The underlying neurobiology of schizophrenia is highly complex and heterogeneous. It is possible that targeting the NMDA receptor alone is insufficient to produce a clinically meaningful therapeutic effect in a broad population of patients.
-
Patient Population: The trial enrolled patients who were already on stable antipsychotic medication. The concomitant use of these medications may have masked or interfered with the potential effects of this compound.
-
Dosing: While a range of doses was explored, it is possible that the optimal therapeutic dose was not achieved or that the treatment duration was insufficient.
The discontinuation of this compound's development highlights the challenges in translating promising preclinical findings into effective treatments for complex neuropsychiatric disorders. While the deuteration strategy successfully addressed the pharmacokinetic and potential safety concerns of D-serine, the fundamental therapeutic approach of enhancing NMDA receptor function with a co-agonist did not prove successful in this clinical trial.
Future research in this area may need to focus on more targeted patient populations, combination therapies with novel mechanisms of action, or the development of more potent and selective modulators of the NMDA receptor complex.
Conclusion
This compound was a deuterated form of D-serine developed to improve upon the pharmacokinetic and safety profile of its non-deuterated counterpart for the adjunctive treatment of schizophrenia. While the deuteration strategy appeared successful in preclinical and Phase 1 studies, the pivotal Phase 2 clinical trial failed to demonstrate efficacy. The development of this compound was subsequently discontinued. The outcome of the this compound clinical program underscores the significant challenges in developing novel therapeutics for schizophrenia and serves as an important case study for the application of deuteration technology in drug development.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deutramed.com [deutramed.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Deutetrabenazine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 6. bioscientia.de [bioscientia.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]
- 9. salamandra.net [salamandra.net]
- 10. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia - BioSpace [biospace.com]
- 11. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. biospace.com [biospace.com]
- 17. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 18. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. go.drugbank.com [go.drugbank.com]
Deutarserine and its Modulation of the NMDA Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential adjunctive therapy for schizophrenia, targeting the N-methyl-D-aspartate (NMDA) receptor. The rationale was based on the NMDA receptor hypofunction hypothesis of schizophrenia and the role of D-serine as a crucial co-agonist at the receptor's glycine modulatory site. Deuteration was intended to improve the pharmacokinetic profile and mitigate the renal toxicity observed with high doses of D-serine. While preclinical studies suggested potential advantages, a pivotal Phase 2 clinical trial in patients with schizophrenia did not meet its primary or secondary endpoints, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of this compound's mechanism of action, the preclinical and clinical data generated, and the experimental methodologies relevant to its investigation.
Introduction: The NMDA Receptor and the Rationale for this compound
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For the NMDA receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[2][3] The hypofunction of the NMDA receptor has been a prominent hypothesis in the pathophysiology of schizophrenia, suggesting that enhancing NMDA receptor activity could alleviate symptoms of the disorder, particularly negative and cognitive symptoms which are poorly addressed by current antipsychotics.[2][4]
D-serine, an endogenous co-agonist of the NMDA receptor, has been investigated as a therapeutic agent for schizophrenia.[5][6] Clinical studies with D-serine have shown some promise, particularly at higher doses, in improving symptoms.[7][8][9] However, concerns about potential nephrotoxicity at high doses and a challenging pharmacokinetic profile have limited its clinical utility.[10][11]
This compound (CTP-692) was synthesized by Concert Pharmaceuticals as a deuterated form of D-serine.[12][13] The substitution of hydrogen with deuterium atoms can alter the metabolic pathways of a compound, often leading to a longer half-life and increased exposure. The hypothesis was that this compound would provide greater and more consistent brain exposure than D-serine, potentially allowing for lower doses and a reduced risk of renal toxicity.[14]
Mechanism of Action: Modulation of the NMDA Receptor Glycine Site
This compound, like D-serine, functions as an agonist at the glycine modulatory site of the NMDA receptor.[15][16] By binding to the GluN1 subunit, it facilitates the glutamate-induced opening of the ion channel, leading to an influx of calcium ions.[1] This influx triggers a cascade of downstream signaling pathways crucial for synaptic plasticity and neuronal function.[17][18] The intended therapeutic effect in schizophrenia was to enhance NMDA receptor-mediated neurotransmission, thereby compensating for the hypothesized receptor hypofunction.
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the site of action for this compound.
Preclinical Data
The following table summarizes the key preclinical findings for this compound and the relevant comparative data for D-serine.
| Parameter | This compound (CTP-692) | D-serine | Reference |
| Mechanism of Action | NMDA Receptor Co-agonist | NMDA Receptor Co-agonist | [15],[2] |
| Binding Site | Glycine Modulatory Site (GluN1) | Glycine Modulatory Site (GluN1) | [2],[3] |
| Brain Exposure (Rats) | Higher than D-serine | Baseline | [14] |
| Oral Bioavailability (Rats) | Not specified | ~94% | [10] |
| Elimination Half-life (Rats, IV) | Not specified | 108 ± 16 min | [10] |
| Potential Advantage | Improved pharmacokinetics, potentially lower renal toxicity | - | [14] |
Clinical Trials
The clinical development of this compound culminated in a Phase 2, double-blind, placebo-controlled trial to evaluate its efficacy and safety as an adjunctive treatment for schizophrenia.[12][15]
Phase 2 Clinical Trial Design
The trial enrolled 325 patients who were already on stable antipsychotic medication.[12][13] Participants were randomized to receive one of three daily doses of this compound (1, 2, or 4 grams) or a placebo for 12 weeks.[15] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 12.[12]
The workflow of the clinical trial is illustrated in the diagram below.
Clinical Trial Results
The Phase 2 trial of this compound failed to meet its primary endpoint.[15] There was no statistically significant improvement in the PANSS total score for any of the this compound dose groups compared to placebo.[12] Furthermore, no significant improvements were observed in the secondary endpoints, including the positive and negative symptom subscales of the PANSS.[15]
Despite the lack of efficacy, this compound was generally well-tolerated, with adverse events being predominantly mild and evenly distributed across all treatment groups, including placebo.[15]
| Endpoint | Result | Reference |
| Primary Endpoint (Change in PANSS total score at 12 weeks) | No statistically significant difference compared to placebo | [12],[15] |
| Secondary Endpoints (Positive and Negative Symptom Subscales) | No statistically significant improvement | [15] |
| Safety and Tolerability | Generally well tolerated, adverse events similar to placebo | [15] |
Experimental Protocols
For researchers interested in studying compounds that modulate the NMDA receptor, several key experimental protocols are essential. Below are generalized methodologies for NMDA receptor binding assays, which are fundamental for determining the affinity of a compound for the receptor.
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site.
Materials:
-
Radioligand: [³H]CGP 39653 (a competitive antagonist for the glycine site) or a similar radioligand.
-
Membrane Preparation: Rat forebrain homogenates, which are a rich source of NMDA receptors.
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: e.g., 10 mM HEPES buffer, pH 7.4.
-
Co-agonists: Glutamate (to saturate the glutamate binding site).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the glycine site (e.g., D-serine or glycine).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in a suitable buffer and prepare a crude membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, glutamate, and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of the unlabeled ligand is used instead of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[19]
The following diagram outlines the workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways of NMDA Receptor Activation
Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex array of intracellular signaling cascades. These pathways are crucial for the physiological effects of NMDA receptor activation, including synaptic plasticity. Key signaling molecules activated downstream of the NMDA receptor include Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Src kinase.[17][20] These kinases, in turn, can modulate the activity of other proteins and gene expression, leading to long-lasting changes in synaptic strength.
The following diagram provides a simplified overview of some of the key signaling pathways activated by NMDA receptor modulation.
Conclusion
This compound was a rationally designed molecule aimed at improving upon the therapeutic potential of D-serine for the treatment of schizophrenia by leveraging the known benefits of deuteration on pharmacokinetics. While preclinical data were promising, the compound ultimately failed to demonstrate efficacy in a well-designed Phase 2 clinical trial. The story of this compound underscores the challenges of translating preclinical findings to clinical success, particularly in the complex field of neuropsychiatric drug development. The data and methodologies presented in this guide provide a valuable case study for researchers and drug developers working on NMDA receptor modulators and other novel therapeutic approaches for central nervous system disorders.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor modulator - Wikipedia [en.wikipedia.org]
- 5. D-serine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-serine for Schizophrenia | Schizophrenia.com [schizophrenia.com]
- 7. High dose D-serine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 10. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. This compound (CTP-692) / Sun Pharma [delta.larvol.com]
- 15. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia - BioSpace [biospace.com]
- 16. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. NMDA Receptor Binding Studies [bio-protocol.org]
- 20. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Deutetrabenazine for Tardive Dyskinesia: A Technical Overview
A Note on Terminology: This document details the history and development of deutetrabenazine. Initial searches for "Deutarserine" yielded no relevant results for a therapeutic agent in this context, suggesting a likely misspelling of deutetrabenazine, a well-established treatment for movement disorders.
Introduction: Deutetrabenazine, marketed under the brand name Austedo®, is a novel vesicular monoamine transporter 2 (VMAT2) inhibitor.[1] It represents a significant advancement in the management of tardive dyskinesia (TD), a persistent and often irreversible movement disorder that can arise from treatment with dopamine receptor antagonists, commonly used in the management of schizophrenia and other psychiatric conditions.[2][3] This technical guide provides a comprehensive overview of the development of deutetrabenazine, focusing on its mechanism of action, key clinical trial data, and the experimental methodologies employed.
Rationale for Development and Mechanism of Action
The development of deutetrabenazine was driven by the need for a better-tolerated alternative to tetrabenazine, an existing VMAT2 inhibitor used for chorea associated with Huntington's disease.[2][4] While effective, tetrabenazine's use is limited by a short half-life requiring frequent dosing and a challenging side-effect profile, including risks of depression, anxiety, and parkinsonism.[4][5]
Deutetrabenazine is a deuterated form of tetrabenazine, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[1][6][7] This modification, a process known as deuteration, slows down the drug's metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] The result is a longer half-life of the active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), leading to more stable plasma concentrations, allowing for less frequent dosing and an improved tolerability profile compared to its parent compound.[8][9][10]
The therapeutic effect of deutetrabenazine stems from its role as a reversible inhibitor of VMAT2.[2][11] VMAT2 is a protein crucial for transporting monoamines, including dopamine, from the cytoplasm of presynaptic neurons into synaptic vesicles for subsequent release.[2][12] By inhibiting VMAT2, deutetrabenazine and its active metabolites deplete the stores of dopamine in these vesicles, leading to a reduction in the amount of dopamine released into the synapse.[2][10] This dampening of dopaminergic signaling is believed to alleviate the hyperkinetic involuntary movements characteristic of tardive dyskinesia.[10]
Pharmacokinetic Profile
Clinical studies in healthy volunteers have demonstrated the superior pharmacokinetic profile of deutetrabenazine compared to tetrabenazine. The deuteration results in a notable increase in the half-life of the active metabolites and greater overall exposure, with only a marginal increase in peak plasma concentrations.[13][14]
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total (α+β)-HTBZ Half-life (hours) | 8.6[5] | 4.8[5] | ~1.8 |
| Total (α+β)-HTBZ AUCinf (ng•hr/mL) | 542[5] | 261[5] | ~2.1 |
| Total (α+β)-HTBZ Cmax (ng/mL) | 74.6[5] | 61.6[5] | ~1.2 |
Data from a single-dose, crossover study in healthy volunteers. AUCinf: Area under the concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
These pharmacokinetic advantages translate to a more stable drug concentration over the dosing interval, which is thought to contribute to the improved tolerability of deutetrabenazine.[9]
Clinical Development and Efficacy
The efficacy and safety of deutetrabenazine for the treatment of tardive dyskinesia were established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: ARM-TD and AIM-TD.[3][15]
Experimental Protocols: Pivotal Phase 3 Trials (ARM-TD and AIM-TD)
The general design of these trials followed a similar structure to ensure rigorous evaluation of the drug's efficacy and safety.
Key Methodological Aspects:
-
Patient Population: The trials enrolled adults with moderate to severe tardive dyskinesia, defined by a score of 6 or higher on the Abnormal Involuntary Movement Scale (AIMS).[16][17] Participants were required to have a stable psychiatric illness and be on stable doses of their psychoactive medications.[16][17]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either deutetrabenazine or a placebo in a double-blind fashion.[18]
-
Dosing: The ARM-TD study utilized a flexible-dosing design where deutetrabenazine was titrated to an optimal dose (12 to 48 mg/day) over 6 weeks, followed by a 6-week maintenance phase.[18] The AIM-TD trial employed fixed-dosing arms (12 mg/day, 24 mg/day, and 36 mg/day) compared to placebo.[1]
-
Primary Efficacy Endpoint: The primary outcome measure in both studies was the change in the AIMS score from baseline to week 12, as assessed by blinded, centralized video raters.[16][17]
-
Secondary Endpoints: Secondary outcomes included the proportion of patients achieving treatment success based on the Clinical Global Impression of Change (CGIC) and the Patient Global Impression of Change (PGIC).[16]
Efficacy Results
Deutetrabenazine demonstrated a statistically significant reduction in the involuntary movements associated with tardive dyskinesia compared to placebo.
Table 2: Efficacy of Deutetrabenazine in Tardive Dyskinesia (12-Week Pivotal Trials)
| Study | Treatment Group | Mean Change in AIMS Score from Baseline | p-value vs. Placebo |
| ARM-TD | Deutetrabenazine (flexible dose) | -3.0[16] | 0.019[16] |
| Placebo | -1.6[16] | ||
| AIM-TD | Deutetrabenazine (12 mg/day) | -2.1[1] | |
| Deutetrabenazine (24 mg/day) | -3.2[1] | <0.01[1] | |
| Deutetrabenazine (36 mg/day) | -3.3[1] | <0.01[1] | |
| Placebo | -1.4[1] |
AIMS: Abnormal Involuntary Movement Scale. A negative change indicates improvement.
Long-term, open-label extension studies, such as the RIM-TD study, have shown that the improvements in TD symptoms with deutetrabenazine are sustained over several years of treatment.[3][15]
Safety and Tolerability
Across the clinical trial program, deutetrabenazine was generally well-tolerated.[16][17] The incidence of psychiatric adverse events, a concern with tetrabenazine, was low and comparable to placebo.[16]
Table 3: Incidence of Selected Adverse Events in the ARM-TD Trial
| Adverse Event | Deutetrabenazine (n=58) | Placebo (n=59) |
| Anxiety | 3.4%[16] | 6.8%[16] |
| Depressed mood/Depression | 1.7%[16] | 1.7%[16] |
| Suicidal ideation | 0%[16] | 1.7%[16] |
Importantly, deutetrabenazine did not lead to a worsening of parkinsonism.[16] The favorable safety profile allows for the effective treatment of tardive dyskinesia without disrupting the ongoing management of the underlying psychiatric condition.[16][19]
Regulatory Milestones and Formulations
Deutetrabenazine was first approved by the U.S. Food and Drug Administration (FDA) in April 2017 for the treatment of chorea associated with Huntington's disease.[19][20] This was followed by an approval in August 2017 for the treatment of tardive dyskinesia in adults.[19][21] It was the first deuterated drug to receive FDA approval.[1]
To improve patient convenience and adherence, an extended-release, once-daily formulation (Austedo XR) was approved in February 2023.[21][22][23]
Conclusion
The development of deutetrabenazine marks a significant milestone in the application of pharmacokinetics to improve drug therapy. Through the strategic use of deuterium, scientists were able to create a molecule with a more favorable pharmacokinetic profile than its parent compound, leading to improved tolerability and a more convenient dosing regimen. The robust clinical trial program has firmly established its efficacy and safety in treating tardive dyskinesia, providing a much-needed therapeutic option for patients, including those with schizophrenia, who are affected by this challenging movement disorder.
References
- 1. Deutetrabenazine - Wikipedia [en.wikipedia.org]
- 2. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deutetrabenazine for Tardive Dyskinesia | ACNR [acnr.co.uk]
- 4. scienceopen.com [scienceopen.com]
- 5. neurology.org [neurology.org]
- 6. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Deep Scientific Insights on Deutetrabenazine's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 13. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. Teva Pharmaceutical Industries Ltd. - Teva Announces FDA Approval of AUSTEDO® (deutetrabenazine) Tablets for the Treatment of Tardive Dyskinesia in Adults [ir.tevapharm.com]
- 20. drugs.com [drugs.com]
- 21. neurologylive.com [neurologylive.com]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. FDA Approves Once-Daily Austedo XR for Tardive Dyskinesia and Chorea Associated with Huntington Disease - - Practical Neurology [practicalneurology.com]
Deutarserine: A Technical Guide to a Deuterated D-Serine Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deutarserine (formerly CTP-692) is a deuterated analog of the endogenous neuromodulator D-serine. Developed with the intent of improving upon the pharmacokinetic and safety profile of its parent compound, this compound was investigated as a potential adjunctive therapy for schizophrenia. This technical guide provides an in-depth overview of this compound, including its mechanism of action, metabolic pathway, the scientific rationale for its deuteration, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to serve as a resource for researchers in the field of neuropharmacology and drug development.
Introduction to D-Serine and the Rationale for this compound
D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. By binding to the glycine-binding site on the GluN1 subunit of the NMDA receptor, D-serine facilitates receptor activation by glutamate, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia.
Clinical studies have suggested that adjunctive treatment with D-serine can improve positive, negative, and cognitive symptoms in patients with schizophrenia. However, the therapeutic potential of D-serine has been hampered by concerns about its pharmacokinetic variability and potential for nephrotoxicity at higher doses. This renal toxicity is primarily attributed to its metabolism by the enzyme D-amino acid oxidase (DAO) in the kidneys, which generates cytotoxic byproducts.
This compound was developed by Concert Pharmaceuticals as a deuterium-modified analog of D-serine. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, at specific positions in the molecule was intended to leverage the kinetic isotope effect. This effect can slow down the rate of enzymatic metabolism, potentially leading to a more favorable pharmacokinetic profile, increased systemic exposure, and reduced formation of toxic metabolites, thereby mitigating the risk of nephrotoxicity.
Mechanism of Action: NMDA Receptor Modulation
This compound is designed to exert its pharmacological effects through the same mechanism as D-serine, acting as a co-agonist at the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for the opening of the receptor's ion channel, allowing for the influx of Ca2+ and subsequent activation of downstream signaling cascades involved in synaptic plasticity. Preclinical studies have shown that this compound has a similar ability to bind to and activate human NMDA receptors as D-serine.
Metabolism of D-Serine and the Role of Deuteration
The primary metabolic pathway for D-serine in mammals is oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAO). DAO is highly expressed in the liver and kidneys. The enzymatic reaction converts D-serine into hydroxypyruvate, ammonia, and hydrogen peroxide. The generation of reactive oxygen species, such as hydrogen peroxide, within the proximal tubule cells of the kidney is believed to be a major contributor to D-serine-induced nephrotoxicity.
The replacement of hydrogen with deuterium at the carbon atom targeted by DAO can significantly slow down the rate of this metabolic reaction due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. As C-H bond cleavage is often the rate-limiting step in enzymatic metabolism, deuteration can lead to a decreased rate of clearance and a longer plasma half-life of the drug. For this compound, this was hypothesized to reduce the formation of nephrotoxic metabolites.
Preclinical and Clinical Data
Preclinical Findings
Preclinical studies with this compound suggested an improved pharmacokinetic and safety profile compared to D-serine. In animal models, this compound demonstrated increased metabolic stability, leading to greater plasma exposure (Area Under the Curve - AUC) and a longer half-life than corresponding doses of D-serine. Importantly, at doses where D-serine caused significant elevations in markers of kidney damage (serum creatinine and blood urea nitrogen), this compound did not produce such changes, indicating a potentially lower risk of nephrotoxicity. Preclinical data also indicated that this compound provided preferentially higher concentrations in the forebrain compared to plasma and brainstem regions.
Clinical Trials
This compound advanced into clinical trials for the adjunctive treatment of schizophrenia.
Phase 1 Studies: Phase 1 trials in healthy volunteers showed that this compound was well-tolerated across a range of doses. Consistent with preclinical findings, the studies reported no signs of renal impairment based on blood and urine markers. A crossover study comparing this compound to D-serine in healthy volunteers found that this compound resulted in increased plasma exposure. It was also noted to have low inter-individual pharmacokinetic variability compared to the high variability reported for D-serine.
Table 1: Summary of this compound Phase 1 Clinical Trial Findings
| Parameter | Finding | Citation |
| Safety | Well-tolerated in healthy volunteers. | |
| Renal Function | No signs of renal impairment. | |
| Pharmacokinetics | Increased plasma exposure compared to D-serine. | |
| Low inter-individual pharmacokinetic variability. |
Phase 2 Study (NCT04158687): A Phase 2, double-blind, randomized, placebo-controlled trial was initiated to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia who were stabilized on an antipsychotic medication. Patients received once-daily doses of 1g, 2g, or 4g of this compound or placebo for 12 weeks. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
In February 2021, it was announced that the Phase 2 trial did not meet its primary endpoint. This compound did not demonstrate a statistically significant improvement in PANSS total score compared to placebo at any of the tested doses. No significant improvements were observed in the positive or negative symptom subscales of the PANSS either. While the drug was generally well-tolerated, with adverse events being mostly mild and evenly distributed across all groups, the lack of efficacy led to the discontinuation of its development for schizophrenia.
Table 2: this compound Phase 2 Clinical Trial (NCT04158687) Overview
| Parameter | Description | Citation |
| Indication | Adjunctive treatment for schizophrenia | |
| Design | Randomized, double-blind, placebo-controlled | |
| Population | 325 adults with schizophrenia on stable antipsychotic medication | |
| Intervention | This compound (1g, 2g, or 4g once daily) or placebo | |
| Duration | 12 weeks | |
| Primary Endpoint | Change from baseline in PANSS total score | |
| Outcome | Did not meet primary or secondary endpoints |
Experimental Protocols
D-Amino Acid Oxidase (DAO) Activity Assay
This protocol describes a common method for determining DAO activity based on the detection of hydrogen peroxide, a product of the enzymatic reaction.
Principle: The hydrogen peroxide produced by the DAO-catalyzed oxidation of a D-amino acid substrate is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
D-serine (or other D-amino acid substrate) solution
-
Horseradish peroxidase (HRP) solution
-
o-Dianisidine dihydrochloride solution (chromogenic substrate)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing the pyrophosphate buffer, HRP, and o-dianisidine.
-
Add the enzyme sample (tissue homogenate or purified DAO) to the wells of a microplate.
-
Initiate the reaction by adding the D-serine substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance at a specific wavelength (e.g., 436 nm) over time.
-
Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of hydrogen peroxide.
NMDA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a compound for the glycine-binding site of the NMDA receptor.
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519) for binding to the NMDA receptor in a brain tissue preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radiolabeled ligand (e.g., [³H]MDL 105,519)
-
Unlabeled test compound (this compound) and reference compounds
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In assay tubes, combine the cortical membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For non-specific binding determination, include tubes with a high concentration of an unlabeled reference compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Quantification of this compound and D-Serine in Plasma by LC-MS/MS
This protocol describes a general approach for the sensitive and specific quantification of D-serine and its deuterated analog in biological matrices.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the analytes from other plasma components and then detect and quantify them based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Chiral chromatography or derivatization with a chiral reagent is necessary to separate D-serine from the much more abundant L-serine.
Materials:
-
Plasma samples
-
This compound and D-serine analytical standards
-
Stable isotope-labeled internal standard (e.g., D,L-serine-d3)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Chiral derivatizing agent (if used)
-
LC-MS/MS system with a suitable chiral column or a standard C18 column if derivatization is performed.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Aliquot a small volume (e.g., 100 µL) and add the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant for analysis. If required, perform a derivatization step to enable chiral separation.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Use a suitable mobile phase and gradient to achieve chromatographic separation of the analytes.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analytical standards.
-
Determine the concentration of this compound and D-serine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
This compound represents a rational drug design approach aimed at optimizing the therapeutic potential of D-serine by mitigating its metabolic liabilities through deuteration. The strategy was successful in demonstrating an improved pharmacokinetic and safety profile in preclinical and early clinical studies. However, the subsequent Phase 2 trial in schizophrenia did not demonstrate the desired efficacy, leading to the cessation of its development for this indication. Despite this outcome, the story of this compound provides valuable insights into the application of deuterium chemistry in drug development and underscores the complex challenge of translating promising preclinical findings and mechanistic hypotheses into clinical efficacy for psychiatric disorders. The detailed methodologies and pathway analyses presented in this guide serve as a valuable resource for ongoing research into NMDA receptor modulators and novel therapeutic strategies for central nervous system disorders.
Deutarserine (CTP-692): A Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deutarserine (CTP-692) is a deuterated analog of D-serine developed by Concert Pharmaceuticals as a potential adjunctive therapy for schizophrenia. By acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, this compound was designed to address the hypofunction of this receptor system implicated in the pathophysiology of schizophrenia. The primary rationale for the deuteration of D-serine was to improve its pharmacokinetic properties and mitigate the potential for nephrotoxicity associated with the parent compound. Preclinical and Phase 1 clinical studies suggested an improved safety and pharmacokinetic profile compared to D-serine. However, the development of this compound was ultimately discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy in patients with schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available preclinical and clinical data, and detailing the experimental methodologies where information is available.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications primarily target the dopaminergic system, there is a significant unmet need for therapies that address the full spectrum of symptoms, particularly cognitive deficits. The glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, has been a key area of research for novel therapeutic approaches. Hypofunction of the NMDA receptor is hypothesized to be a core pathophysiological mechanism in schizophrenia.
D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, has shown promise in preclinical and early clinical studies as an adjunctive treatment for schizophrenia. However, its development has been hampered by concerns of nephrotoxicity at higher doses. This compound (CTP-692) was developed to overcome this limitation. The selective incorporation of deuterium in place of hydrogen at specific positions in the D-serine molecule was intended to alter its metabolism, leading to increased metabolic stability, enhanced plasma exposure, and a reduced risk of renal adverse effects.
Mechanism of Action
This compound, like its parent compound D-serine, functions as a co-agonist at the glycine modulatory site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. Upon activation, the channel opens, allowing for the influx of calcium ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. By acting as a co-agonist, this compound was expected to enhance NMDA receptor-mediated neurotransmission in the brain, thereby ameliorating the symptoms of schizophrenia.
dot
Figure 1: Mechanism of Action of this compound at the NMDA Receptor.
Preclinical Pharmacology
Preclinical studies were conducted to assess the in vitro and in vivo pharmacology of this compound and to compare its properties with those of D-serine. While specific quantitative data from these studies are not extensively published, press releases from Concert Pharmaceuticals have summarized the key findings.
In Vitro Studies
-
NMDA Receptor Activity: In vitro functional assays demonstrated that this compound had a similar ability to activate the NMDA receptor in the presence of glutamate as D-serine. This confirmed that the deuteration did not negatively impact the primary pharmacological activity of the molecule.
In Vivo Studies (Animal Models)
-
Pharmacokinetics: In vivo studies in animal models revealed that this compound exhibited increased metabolic stability compared to D-serine. This resulted in greater plasma exposure, as measured by the area under the curve (AUC), and a longer half-life. Furthermore, preclinical studies indicated that this compound achieved preferentially higher concentrations in the forebrain relative to plasma and the brainstem, with an overall higher brain exposure compared to D-serine.
-
Safety Pharmacology: A key objective of the preclinical program was to evaluate the renal safety of this compound. In animal models, administration of D-serine led to significant elevations in serum creatinine and blood urea nitrogen (BUN), which are biomarkers of kidney damage. In contrast, this compound did not cause these undesirable changes, suggesting an improved renal safety profile.
Preclinical Data Summary
While specific values are not publicly available, the preclinical data positioned this compound as a potentially superior alternative to D-serine.
| Parameter | Finding | Implication |
| NMDA Receptor Activation | Similar to D-serine | Preserved primary mechanism of action. |
| Metabolic Stability | Increased compared to D-serine | Potential for less frequent dosing and more consistent plasma levels. |
| Plasma Exposure (AUC) | Greater than D-serine | Enhanced bioavailability and therapeutic effect at a given dose. |
| Half-life | Longer than D-serine | Potential for improved patient compliance with a simplified dosing regimen. |
| Brain Penetration | Higher concentrations in the forebrain | Enhanced target engagement in brain regions relevant to schizophrenia. |
| Renal Safety | No significant increase in creatinine or BUN | Reduced risk of nephrotoxicity compared to D-serine. |
Clinical Pharmacology
The clinical development program for this compound included Phase 1 studies in healthy volunteers and a Phase 2 study in patients with schizophrenia.
Phase 1 Clinical Studies
A series of Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Study Design: The Phase 1 program included a crossover study comparing single doses of this compound and D-serine, as well as single-ascending dose (SAD) and multiple-ascending dose (MAD) studies of this compound. The doses in the SAD and MAD studies ranged from 0.5 to 4 grams.
-
Pharmacokinetics: The crossover study confirmed the preclinical findings, demonstrating that this compound resulted in increased plasma exposure compared to D-serine in humans. The SAD and MAD studies showed that this compound had low inter-individual pharmacokinetic variability, a desirable characteristic for predictable dosing.
-
Safety and Tolerability: Across the Phase 1 program, this compound was generally well-tolerated. Importantly, there were no signs of renal impairment, as assessed by key blood and urine markers of kidney function.
Phase 2 Clinical Study
A Phase 2, randomized, double-blind, placebo-controlled study (NCT04158687) was initiated to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia.[2]
-
Study Design: A total of 325 patients who were on a stable dose of a conventional antipsychotic medication were randomized to receive once-daily doses of 1 gram, 2 grams, or 4 grams of this compound, or placebo, for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks.
-
Results: The Phase 2 trial did not meet its primary endpoint, as this compound did not demonstrate a statistically significant improvement in the PANSS total score compared to placebo at any of the doses tested.[3][4] Furthermore, the study failed to meet its secondary endpoints.[3]
-
Safety: Treatment with this compound was generally well-tolerated in the Phase 2 trial, with adverse events being predominantly mild in severity and occurring at a similar frequency across the active and placebo groups.[3]
Clinical Data Summary
| Study | Population | Key Findings |
| Phase 1 Crossover | Healthy Volunteers | Increased plasma exposure of this compound compared to D-serine. |
| Phase 1 SAD & MAD | Healthy Volunteers | Well-tolerated at doses up to 4 grams; No evidence of renal toxicity; Low inter-individual pharmacokinetic variability. |
| Phase 2 | Patients with Schizophrenia | Failed to meet primary and secondary efficacy endpoints; Did not improve PANSS total score compared to placebo. |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following descriptions are based on standard methodologies used in pharmaceutical development and information inferred from press releases.
In Vitro NMDA Receptor Activation Assay (Hypothetical)
-
Objective: To determine the functional activity of this compound at the NMDA receptor.
-
Method: A cell-based assay using a cell line (e.g., HEK293) stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A). Cells would be loaded with a calcium-sensitive fluorescent dye. The assay would be performed in the presence of a fixed concentration of glutamate. Increasing concentrations of this compound or D-serine would be added, and the change in intracellular calcium concentration would be measured using a fluorescence plate reader. The data would be used to generate concentration-response curves and calculate EC50 values.
Rodent Pharmacokinetic Study (Hypothetical)
-
Objective: To compare the pharmacokinetic profiles of this compound and D-serine in rodents.
-
Method: Male Wistar or Sprague-Dawley rats would be administered a single oral or intravenous dose of this compound or D-serine. Blood samples would be collected at various time points post-dose. Plasma would be separated, and the concentrations of the respective compounds would be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life would be calculated using non-compartmental analysis. For brain penetration studies, brain tissue would be collected at specific time points, homogenized, and analyzed for drug concentrations.
dot
Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.
Phase 1 Single-Ascending Dose Study (General Overview)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
-
Method: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects would receive a single oral dose of this compound or placebo. The dose would be escalated in subsequent cohorts pending a safety review of the preceding dose level. Blood and urine samples would be collected at predetermined time points to characterize the pharmacokinetic and safety profiles.
Conclusion
This compound was a rationally designed molecule that successfully leveraged the concept of deuteration to improve upon the pharmacokinetic and safety properties of D-serine. Preclinical and Phase 1 clinical data were promising, demonstrating enhanced plasma exposure and an improved renal safety profile, while maintaining the primary mechanism of action as an NMDA receptor co-agonist. However, the ultimate failure of the Phase 2 clinical trial to demonstrate efficacy in treating the symptoms of schizophrenia led to the discontinuation of its development. This outcome underscores the complexities of translating promising preclinical and early clinical findings into tangible therapeutic benefits for patients with complex neuropsychiatric disorders. The story of this compound serves as a valuable case study in drug development, highlighting both the potential of chemical modification strategies and the inherent challenges in targeting the intricate neurobiology of schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 3. This compound (CTP-692) / Sun Pharma [delta.larvol.com]
- 4. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
Early-Stage Research on CTP-692 for Psychosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTP-692, a deuterated form of D-serine, was investigated as an adjunctive therapy for schizophrenia. The rationale for its development was rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder. D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and its administration has been explored as a therapeutic strategy to enhance NMDA receptor function. However, the clinical use of D-serine has been hampered by concerns about nephrotoxicity. CTP-692 was designed to leverage the therapeutic potential of D-serine while mitigating the risk of renal adverse effects through deuterium substitution, which can alter a molecule's metabolic profile.
This technical guide summarizes the available early-stage research on CTP-692, focusing on its preclinical and Phase 1 clinical development. Despite promising initial findings, the development of CTP-692 was ultimately discontinued after a Phase 2 trial failed to meet its primary and secondary endpoints.
Mechanism of Action
CTP-692 is a deuterated analog of D-serine. Like D-serine, it acts as a co-agonist at the glycine site of the NMDA receptor. The binding of a co-agonist to this site is necessary for the receptor to be activated by glutamate. In conditions of NMDA receptor hypofunction, as proposed in schizophrenia, enhancing the activity of the receptor through increased co-agonist availability is hypothesized to improve symptoms. The deuteration of CTP-692 was intended to slow its metabolism, leading to increased plasma and central nervous system exposure and a potentially improved safety profile compared to non-deuterated D-serine.
Below is a diagram illustrating the proposed mechanism of action of CTP-692 at the NMDA receptor.
Caption: Proposed mechanism of CTP-692 at the NMDA receptor.
Preclinical Research
Pharmacokinetics
In preclinical animal models, CTP-692 demonstrated an improved pharmacokinetic profile compared to D-serine. Specifically, administration of CTP-692 resulted in:
-
Increased plasma exposure: The area under the curve (AUC) for CTP-692 was greater than that for an equivalent dose of D-serine.
-
Longer half-life: CTP-692 was cleared from the plasma more slowly than D-serine.
These findings suggested that the deuteration of D-serine successfully slowed its metabolism, leading to a more favorable pharmacokinetic profile.
Safety (Nephrotoxicity)
A primary goal of the development of CTP-692 was to mitigate the renal safety concerns associated with D-serine. Preclinical studies in animal models reportedly demonstrated a significant safety advantage for CTP-692.
-
At doses where D-serine caused substantial nephrotoxicity, as evidenced by elevated levels of serum creatinine and blood urea nitrogen (BUN), CTP-692 administration did not lead to similar adverse renal effects.
The specific doses at which these differential effects were observed are not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not available in the public domain. However, based on standard practices in preclinical drug development, the following methodologies were likely employed:
Pharmacokinetic Studies:
-
Animals: Standard laboratory animal models, such as rats or mice, were likely used.
-
Drug Administration: CTP-692 and D-serine would have been administered orally or intravenously at various doses.
-
Sample Collection: Blood samples would have been collected at multiple time points post-administration.
-
Analysis: Plasma concentrations of CTP-692 and D-serine would have been determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Standard pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, would have been calculated from the concentration-time data.
Nephrotoxicity Studies:
-
Animals: Rats are a common model for D-serine-induced nephrotoxicity.
-
Drug Administration: Animals would have been administered single or multiple doses of CTP-692 or D-serine.
-
Assessment of Renal Function: Blood samples would have been collected to measure serum creatinine and BUN levels. Urine samples may also have been collected for urinalysis.
-
Histopathology: At the end of the study, the kidneys would have been collected for histopathological examination to assess for any signs of tissue damage.
Below is a generalized workflow for the preclinical evaluation of CTP-692.
Deutarserine's Impact on Glutamatergic Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential adjunctive therapy for schizophrenia. The scientific rationale for its development was centered on the well-established role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of schizophrenia and the function of D-serine as a crucial co-agonist at this receptor. Deuteration of D-serine was intended to improve its pharmacokinetic and safety profile, thereby offering a potentially more effective and safer therapeutic option. This technical guide provides a comprehensive overview of this compound, its intended mechanism of action on glutamatergic pathways, and a summary of its preclinical and clinical development. While the clinical development of this compound for schizophrenia was ultimately discontinued due to a lack of efficacy in a Phase 2 trial, the data gathered provides valuable insights into the complexities of targeting the glutamatergic system in this disorder.
Introduction: The Glutamatergic Hypothesis of Schizophrenia and the Role of D-Serine
The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamatergic system, particularly at the NMDA receptor, contributes significantly to the symptoms of the disorder.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, such as D-serine or glycine, for its activation.[2] Post-mortem studies and clinical observations have suggested that individuals with schizophrenia may have reduced levels of D-serine, leading to hypo-functional NMDA receptors.[1]
D-serine, therefore, emerged as a promising therapeutic target. However, its clinical utility has been hampered by concerns about its pharmacokinetic variability and potential for renal toxicity at higher doses.[1]
This compound (CTP-692): A Deuterated D-Serine Analog
This compound was designed to overcome the limitations of D-serine by strategically replacing hydrogen atoms with deuterium. This modification was intended to alter the metabolic fate of the molecule, leading to a more favorable pharmacokinetic and safety profile without affecting its pharmacodynamic activity at the NMDA receptor.[3] The primary goals of deuteration were to:
-
Increase systemic exposure and half-life: By slowing down the rate of metabolism, deuteration was expected to lead to higher and more sustained plasma concentrations of the active compound.
-
Improve the safety profile: Specifically, it was hypothesized that deuteration would reduce the potential for renal toxicity associated with D-serine.[3]
Preclinical Evidence of Glutamatergic Pathway Engagement
Preclinical studies with this compound provided initial support for its proposed mechanism of action and improved properties over D-serine.
In Vitro NMDA Receptor Activation
-
Objective: To confirm that deuteration did not negatively impact the ability of this compound to act as a co-agonist at the NMDA receptor.
-
Methodology: In vitro assays were conducted to measure the functional activation of the NMDA receptor in the presence of glutamate. Specific details of the assay protocol, such as the cell line used and the method of measuring receptor activation, have not been publicly disclosed in detail.
-
Results: Preclinical evaluations demonstrated that this compound had a similar functional activation of the NMDA receptor compared to D-serine. This finding was crucial as it indicated that the deuterated compound retained the desired pharmacodynamic effect.
In Vivo Pharmacokinetics and Safety
-
Objective: To compare the pharmacokinetic profile and renal safety of this compound and D-serine in animal models.
-
Methodology: Animal studies were performed to assess plasma concentrations and markers of kidney function following administration of both compounds. While specific details of the animal models and dosing regimens are not fully available, key markers such as serum creatinine and blood urea nitrogen (BUN) were monitored.
-
Results:
-
Pharmacokinetics: this compound exhibited increased exposure and a longer half-life compared to D-serine at equivalent doses.
-
Safety: In animal models, this compound did not cause the undesirable changes in markers of kidney function that were observed with D-serine.
-
Table 1: Summary of Preclinical Findings for this compound (CTP-692)
| Parameter | Finding | Reference |
| NMDA Receptor Activation | Similar functional activation compared to D-serine. | |
| Pharmacokinetics | Increased exposure and longer half-life compared to D-serine. | |
| Renal Safety | Did not cause undesirable changes in kidney function markers observed with D-serine. |
Clinical Development: Phase 1 and Phase 2 Studies
The promising preclinical data led to the initiation of a clinical development program for this compound as an adjunctive treatment for schizophrenia.
Phase 1 Studies in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy individuals.
-
Methodology: Single- and multiple-ascending dose trials were conducted. A crossover study directly comparing the pharmacokinetics of this compound and D-serine was also performed.
-
Results:
Phase 2 Clinical Trial (NCT04158687)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia.
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 325 adults with schizophrenia who were on a stable dose of a standard antipsychotic medication.[1]
-
Intervention: Patients were randomized to receive one of three doses of this compound or placebo once daily for 12 weeks.[1]
-
Primary Endpoint: The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 12.[1]
-
Results: The Phase 2 trial did not meet its primary endpoint. This compound did not demonstrate a statistically significant improvement in the PANSS total score compared to placebo at any of the doses tested.[1][6] Furthermore, the trial also failed to meet its secondary endpoints.[6] Following these results, the development of this compound for schizophrenia was discontinued.[6]
Table 2: Overview of the this compound Phase 2 Clinical Trial (NCT04158687)
| Parameter | Description | Reference |
| Clinical Trial Identifier | NCT04158687 | [5] |
| Phase | 2 | [5] |
| Indication | Adjunctive treatment for schizophrenia | [5] |
| Number of Participants | 325 | [1] |
| Design | Randomized, double-blind, placebo-controlled | [5] |
| Primary Endpoint | Change from baseline in PANSS total score at 12 weeks | [1] |
| Outcome | Did not meet primary or secondary endpoints | [1][6] |
Visualizing the Intended Mechanism and Development Pathway
Signaling Pathway of this compound at the NMDA Receptor
Caption: Intended mechanism of this compound at the NMDA receptor.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Logical Flow of this compound's Clinical Development
Caption: Clinical development pathway of this compound.
Discussion and Conclusion
The development of this compound represents a scientifically rational approach to targeting the glutamatergic system in schizophrenia. The preclinical data supported the hypothesis that deuteration could improve the pharmacokinetic and safety profile of D-serine without compromising its ability to act as a co-agonist at the NMDA receptor. The Phase 1 studies further validated the safety and pharmacokinetic advantages of this compound in humans.
However, the failure of the Phase 2 trial to demonstrate efficacy highlights the significant challenges in translating preclinical findings into clinical benefit, particularly in a complex and heterogeneous disorder like schizophrenia. Several factors could have contributed to this outcome:
-
The complexity of glutamatergic dysregulation: The role of NMDA receptor hypofunction in schizophrenia may be more nuanced than simply a deficiency of D-serine. Other factors, such as receptor density, subunit composition, and downstream signaling pathways, may also be critically involved.
-
Patient heterogeneity: The patient population in the Phase 2 trial may have been heterogeneous with respect to the underlying pathophysiology of their illness. It is possible that a subset of patients with a more pronounced D-serine deficit might have responded to treatment.
-
Limitations of the primary endpoint: The PANSS is a broad measure of symptomatology in schizophrenia. It is conceivable that this compound may have had more subtle effects on specific cognitive domains or other biomarkers related to glutamatergic function that were not captured by the primary endpoint.
References
- 1. | BioWorld [bioworld.com]
- 2. technewslit.com [technewslit.com]
- 3. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Profile of Deutarserine (CTP-692): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutarserine, also known as CTP-692, is a deuterated form of D-serine developed by Concert Pharmaceuticals.[1][2] It was investigated as an adjunctive treatment for schizophrenia.[3] The rationale for its development stems from the role of D-serine as an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is believed to play a key role in the pathophysiology of schizophrenia.[3] Patients with schizophrenia have been observed to have deficient levels of D-serine in plasma, cerebrospinal fluid, and the brain.[3] While D-serine has shown therapeutic potential, its use has been limited by concerns of renal toxicity.[4][5] this compound was designed to leverage the therapeutic effects of D-serine while potentially offering an improved safety profile, particularly concerning renal function, and better brain exposure.[2][5] However, the development of CTP-692 was halted after a Phase 2 clinical trial did not meet its primary or secondary endpoints.[1][2]
Mechanism of Action
This compound is an agonist of the NMDA receptor.[6] Like its non-deuterated counterpart, D-serine, it functions as a co-agonist at the NMDA receptor, which is crucial for neuroplasticity, learning, and memory.[3][6] By restoring the levels of this critical co-agonist, CTP-692 was hypothesized to improve schizophrenia symptoms that are not adequately addressed by current treatments.[3] Preclinical studies demonstrated that CTP-692 has a similar ability to bind to and activate human NMDA receptors as D-serine.[4]
Figure 1: Proposed Mechanism of Action of this compound.
Preclinical Pharmacology and Pharmacokinetics
Preclinical studies were crucial in establishing the initial safety and pharmacokinetic profile of this compound, particularly in comparison to D-serine.
Pharmacokinetics
In preclinical evaluations, selective deuterium modification of D-serine resulted in increased plasma exposure of CTP-692 compared to a similar dose of the non-deuterated compound.[5] Furthermore, preclinical studies indicated that CTP-692 provides preferentially higher concentrations in the forebrain compared to plasma and brainstem regions, with an overall higher exposure in the brain relative to D-serine.[4]
Table 1: Summary of Preclinical Pharmacokinetic and Safety Findings
| Parameter | Finding | Species | Reference |
| Plasma Exposure | Increased plasma exposure compared to D-serine. | Not Specified | [5] |
| Brain Concentration | Preferentially higher concentrations in the forebrain. | Not Specified | [4] |
| Renal Safety | Did not cause undesirable changes in markers of kidney function, unlike D-serine. | Rats | [4][5] |
Experimental Protocols
-
Pharmacokinetic Analysis: While specific details of the preclinical pharmacokinetic studies are not publicly available, such studies typically involve administering the compound to animal models (e.g., rats) at various doses. Blood and brain tissue samples are collected at multiple time points and analyzed using methods like liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the drug and its metabolites. This allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Safety Pharmacology
A key focus of the preclinical development of this compound was its renal safety profile. D-serine is known to produce renal toxicity in rats.[4] Preclinical studies with CTP-692, however, showed a potentially lower risk of renal toxicity.[5] Unlike D-serine, CTP-692 did not cause adverse changes in important markers of kidney function.[5]
-
Renal Safety Assessment: In these preclinical studies, animal models were likely treated with this compound or D-serine for a specified duration. Key markers of kidney function would have been monitored. This typically includes the analysis of blood and urine for biomarkers such as blood urea nitrogen (BUN), creatinine, and urinary proteins. Histopathological examination of kidney tissue would also be a standard procedure to look for any signs of drug-induced damage.
Figure 2: Generalized Preclinical to Clinical Workflow.
Transition to Clinical Development and Discontinuation
The promising preclinical data, particularly the improved safety profile and enhanced brain exposure, supported the advancement of this compound into clinical trials.[4][5] Phase 1 studies in healthy volunteers showed that the drug was well-tolerated and did not show any signs of renal impairment, consistent with the preclinical findings.[4] CTP-692 also demonstrated low inter-individual pharmacokinetic variability in humans.[4]
Despite the encouraging preclinical and Phase 1 results, a Phase 2 study (NCT04158687) designed to evaluate the efficacy and safety of CTP-692 as an adjunctive treatment in adults with schizophrenia did not meet its primary endpoint.[1][7][8][9] The trial randomized 325 patients to receive one of three doses of CTP-692 or a placebo.[2] There was no statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks compared to baseline for any of the doses.[1][2] Following these results, Concert Pharmaceuticals discontinued the development of CTP-692 for schizophrenia.[2]
The preclinical development of this compound (CTP-692) highlighted a successful application of deuterium chemistry to improve the pharmacokinetic and safety profile of an existing neuroactive compound. The preclinical studies effectively demonstrated increased exposure and an improved renal safety profile compared to D-serine. However, this preclinical promise did not translate into clinical efficacy in a Phase 2 trial for schizophrenia, leading to the cessation of its development for this indication. The case of this compound serves as a reminder of the challenges in translating preclinical findings, particularly in complex neuropsychiatric disorders, into clinical success.
References
- 1. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. studyscavenger.com [studyscavenger.com]
- 4. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 5. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 6. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C3H7NO3 | CID 12219623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Deutarserine (Deutetrabenazine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutetrabenazine, marketed under the brand name Austedo®, is a deuterated analog of tetrabenazine and a vesicular monoamine transporter 2 (VMAT2) inhibitor. It is approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. The substitution of hydrogen with deuterium at the methoxy groups of tetrabenazine results in a slower metabolism, leading to a longer half-life, reduced peak concentrations, and potentially improved tolerability compared to its non-deuterated counterpart.
These application notes provide a detailed overview of the common synthesis and purification methods for deutetrabenazine, compiled from various scientific publications and patents. The protocols are intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.
Synthesis of Deutetrabenazine
The most widely described synthetic route to deutetrabenazine involves the condensation of a deuterated 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate with a suitable ketone side chain. Variations of this general approach exist, primarily in the preparation of the key intermediates and the specific reaction conditions employed.
Synthetic Scheme Overview
A common pathway for the synthesis of deutetrabenazine is outlined below. This multi-step process begins with the preparation of the deuterated dihydroisoquinoline core, followed by its reaction to form the tetracyclic structure of deutetrabenazine.
Caption: General Synthetic Pathway for Deutetrabenazine.
Detailed Experimental Protocol: Synthesis
This protocol is a composite of methodologies described in the scientific literature and patents.[1][2][3]
Step 1: Preparation of N-(2-(3,4-dihydroxyphenyl)ethyl)formamide
-
To a suspension of dopamine hydrochloride in ethyl formate, add triethylamine at 0°C.
-
Stir the reaction mixture at 55°C for 15 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Remove excess ethyl formate under reduced pressure.
-
Dilute the residue with water and stir at room temperature for 1 hour.
-
Filter the separated solid, wash with water, and dry to yield N-(2-(3,4-dihydroxyphenyl)ethyl)formamide.
Step 2: Cyclization to 6,7-dihydroxy-3,4-dihydroisoquinoline
-
Treat the N-(2-(3,4-dihydroxyphenyl)ethyl)formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like ethyl acetate.
-
The reaction proceeds to form the cyclized product, 6,7-dihydroxy-3,4-dihydroisoquinoline.
Step 3: Deuteration to d₆-6,7-Dimethoxy-3,4-dihydroisoquinoline
-
In a Mitsunobu-type reaction, treat the 6,7-dihydroxy-3,4-dihydroisoquinoline with deuterated methanol (CD₃OD), triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in a solvent such as tetrahydrofuran (THF).[1][2]
-
This step introduces the deuterated methoxy groups.
-
Work-up of the reaction mixture may involve the use of zinc chloride and pH adjustment to facilitate purification without column chromatography.[2]
Step 4: Formation of Crude Deutetrabenazine
-
React the d₆-6,7-dimethoxy-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethylammonium iodide in the presence of a base like potassium carbonate.[2]
-
The reaction is typically carried out in a solvent mixture such as methanol-water at an elevated temperature (e.g., 65-70°C).
-
After completion, the crude deutetrabenazine is isolated.
Purification of Deutetrabenazine
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and stereoisomers. Recrystallization is a commonly employed and effective method for obtaining high-purity deutetrabenazine.
Purification Workflow
Caption: Recrystallization Workflow for Deutetrabenazine Purification.
Detailed Experimental Protocol: Large-Scale Purification
The following protocol is adapted from a supporting information document for a novel preparation process.
-
Prepare a slurry of crude deutetrabenazine (1.70 kg) in ethyl acetate (13.6 L).
-
Heat the slurry to 60-65°C and stir for 60-90 minutes.
-
Filter the hot solution through a micron filter to remove any insoluble impurities.
-
Concentrate the filtrate under vacuum.
-
Add isopropanol (1.7 L) to the residue.
-
Heat the mixture to 75-80°C for 15-30 minutes.
-
Cool the mixture to 25-30°C to induce crystallization.
-
Filter the resulting off-white solid.
-
Wash the solid with isopropanol.
-
Dry the purified deutetrabenazine under vacuum.
Chiral Purification and Analysis
Deutetrabenazine has two chiral centers, leading to the possibility of four stereoisomers. The marketed drug is a racemic mixture. For certain applications or to study the activity of individual isomers, chiral separation is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.
Protocol: Chiral HPLC Separation of Tetrabenazine Stereoisomers
This method is based on the separation of tetrabenazine stereoisomers and can be adapted for deutetrabenazine.[4][5]
-
Column: Phenomenex Chirex 3014 (250 mm × 4.6 mm, 5 µm particle size) or a polysaccharide-based CSP like Chiralpak IC.[4][5]
-
Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol. For basic compounds like tetrabenazine, the addition of small amounts of trifluoroacetic acid and triethylamine can improve peak shape and resolution. A typical mobile phase composition could be n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine (64/32/4/0.01/0.005 v/v/v/v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 280 nm.[4]
-
Expected Outcome: Baseline separation of the stereoisomers.
Data Presentation
The following tables summarize quantitative data from various sources regarding the synthesis and purification of deutetrabenazine.
Table 1: Synthesis and Purification Yields and Purity
| Step/Process | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Synthesis | d₆-6,7-Dimethoxy-3,4-dihydroisoquinoline | Crude Deutetrabenazine | ~35 (after column chromatography) | Not specified | [US Patent 8,524,733] |
| Synthesis | 6,7-dihydroxy-3,4-dihydroisoquinoline intermediate | Deutetrabenazine | 92 | >99.5 (HPLC) | [Singare et al., 2018] |
| Purification | Crude Deutetrabenazine | Purified Deutetrabenazine | 90 | 99.77 (HPLC) | [Supporting Info, Singare et al.] |
| Recrystallization | Crude Deutetrabenazine | Purified Deutetrabenazine | Not specified | 99.6 | [Li et al., 2021][2] |
Table 2: Impurity Profile Specifications
| Impurity | Specification (area-% by HPLC) | Reference |
| Compound 1 (diastereomer) | Not more than 0.5 in drug substance | [US Patent App. 2020/0016148][6] |
| Compound 2 (oxidized product) | Not more than 0.15 in drug substance | [US Patent App. 2020/0016148][6] |
Conclusion
The synthesis and purification of deutetrabenazine can be achieved through scalable and efficient processes. The presented protocols, based on a comprehensive review of the available literature, offer a detailed guide for researchers and drug development professionals. Careful control of reaction conditions and the implementation of robust purification procedures, such as recrystallization, are essential for obtaining high-purity deutetrabenazine suitable for pharmaceutical use. Furthermore, chiral HPLC methods are available for the separation and analysis of its stereoisomers, which is critical for understanding their individual pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. US20180263972A1 - Analogs of deutetrabenazine, their preparation and use - Google Patents [patents.google.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200016148A1 - Analogs of deutetrabenazine, their preparation and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Deutetrabenazine and its Metabolites using Mass Spectrometry with Deutarserine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutetrabenazine (marketed as Austedo®) is a deuterated form of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of chorea associated with Huntington's disease and tardive dyskinesia. The substitution of hydrogen with deuterium at specific positions in the molecule alters its pharmacokinetic profile, primarily by slowing its metabolism. This allows for lower and less frequent dosing compared to tetrabenazine, improving its tolerability.
In the context of mass spectrometry-based bioanalysis, "Deutarserine" is understood to be deutetrabenazine itself or its deuterated metabolites, which are the primary analytes of interest in pharmacokinetic and drug metabolism studies. For quantitative analysis, a stable isotope-labeled internal standard is the gold standard for accuracy and precision. In the analysis of deutetrabenazine and its deuterated active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), the non-deuterated (or a different deuterated version) analog of the analyte is often used as the internal standard. This application note provides detailed protocols for the quantification of deutetrabenazine and its major active metabolites in plasma using LC-MS/MS.
Principle of Using a Deuterated Internal Standard
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. This results in a mass shift that is detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior ensures that the internal standard experiences similar extraction efficiency, chromatographic retention, and ionization response as the analyte, thereby compensating for variations in sample preparation and instrument performance.
Metabolic Pathway of Deutetrabenazine
Deutetrabenazine undergoes rapid and extensive metabolism to its active metabolites, deuterated α-HTBZ and β-HTBZ. These metabolites are the primary contributors to the pharmacological activity. The metabolic pathway of deutetrabenazine is qualitatively identical to that of tetrabenazine.
Metabolic pathway of Deutetrabenazine.
Quantitative Analysis by LC-MS/MS
The following sections provide a detailed protocol for the extraction and quantification of deutetrabenazine and its active metabolites from human plasma.
Experimental Workflow
The overall workflow for the bioanalysis of deutetrabenazine and its metabolites involves sample preparation, LC separation, and MS/MS detection.
Bioanalytical workflow for Deutetrabenazine.
Materials and Reagents
-
Deutetrabenazine reference standard
-
Deuterated α-HTBZ and β-HTBZ reference standards
-
Tetrabenazine or other suitable deuterated analog as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. A Sciex API 4000 or equivalent is suitable.[1]
-
Analytical Column: A reverse-phase C18 column, such as a Gemini-NX C18 (3 µm; 150 mm × 4.6 mm i.d.), is recommended.[1]
Protocol 1: Sample Preparation using Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., tetrabenazine in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 50:50 v/v).
-
Vortex to mix and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
-
Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard working solution and vortex. Dilute the sample with 200 µL of 2% ammonium hydroxide in water.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A/B (e.g., 50:50 v/v).
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Setting |
| HPLC Column | Gemini-NX C18, 3 µm, 150 x 4.6 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Representative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Parameters (MRM Transitions)
The following are representative MRM transitions. These should be optimized for the specific instrument being used. The transitions for deutetrabenazine and its metabolites are inferred based on the known transitions for tetrabenazine and the mass difference due to deuteration (d6).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deutetrabenazine (d6) | 324.2 | 220.0 |
| α-HTBZ-d6 | 326.2 | 308.2 |
| β-HTBZ-d6 | 326.2 | 165.2 |
| Internal Standard | ||
| Tetrabenazine (d0) | 318.0 | 220.0 |
| Tetrabenazine-d7 (IS for TBZ) | 325.1 | 220.0[3] |
Note: The use of tetrabenazine as an internal standard for deutetrabenazine analysis is a common practice.
Data and Results
Calibration Curve and Quality Control Samples
A calibration curve should be prepared in the same biological matrix as the samples (e.g., human plasma).
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | |
| Deutetrabenazine | 0.1 - 10 |
| α-HTBZ-d6 & β-HTBZ-d6 | 0.5 - 100 |
| Quality Control (QC) | |
| Low QC | 3x LLOQ |
| Medium QC | Mid-range of calibration curve |
| High QC | ~80% of highest standard |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Deutetrabenazine: 0.100 ng/mL[1] Metabolites: 0.500 ng/mL[1] |
| Intra-assay Precision (%CV) | < 15% (20% at LLOQ) |
| Inter-assay Precision (%CV) | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under expected storage and processing conditions |
Pharmacokinetic Data Summary
The following table presents a summary of pharmacokinetic parameters for deutetrabenazine and its metabolites.
| Parameter | Deutetrabenazine | Deuterated (α+β)-HTBZ |
| Tmax (h) | ~0.5 - 1.0 | 3.0 - 4.0 |
| Cmax (ng/mL) | Low/often below LLOQ | Varies with dose |
| AUC (ng·h/mL) | Low/often below LLOQ | Varies with dose |
| Half-life (t½) (h) | Not reliably estimated | ~9 - 11 |
Data compiled from various pharmacokinetic studies.
Conclusion
The use of a deuterated internal standard, in this case, the non-deuterated tetrabenazine or a different deuterated analog, is crucial for the accurate and precise quantification of deutetrabenazine and its active metabolites in biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis offer a robust framework for researchers in drug development and clinical pharmacology. Proper method validation is essential to ensure the reliability of the data generated. These application notes serve as a comprehensive guide for the bioanalysis of this important therapeutic agent.
References
Protocol for Deutarserine Administration in Animal Models: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutarserine, also known as CTP-692, is a deuterated analog of D-serine. It was developed as a potential adjunctive therapeutic for schizophrenia.[1][2] The rationale for its development is based on the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[3][4] Individuals with schizophrenia have been reported to have lower levels of endogenous D-serine, a critical co-agonist at the NMDA receptor.[3] By acting as an NMDA receptor agonist, this compound was designed to address this deficiency.[5][6][7] Preclinical studies in rat models suggested that this compound offered increased brain exposure and an improved renal safety profile compared to its non-deuterated counterpart, D-serine.[5][6][7] However, the development of this compound was discontinued after a Phase 2 clinical trial did not meet its primary endpoint for efficacy in treating schizophrenia.[1][2]
These application notes provide a detailed protocol for the administration of this compound in animal models, based on available preclinical data and general practices for similar compounds.
Mechanism of Action and Signaling Pathway
This compound functions as a co-agonist at the glycine site of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist like D-serine or glycine to the GluN1 subunit is necessary for the activation of the NMDA receptor channel, allowing for calcium influx and downstream signaling cascades crucial for synaptic plasticity, learning, and memory. In schizophrenia, reduced D-serine levels are thought to lead to NMDA receptor hypofunction. This compound aims to restore this function by supplementing the co-agonist site.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia [businesswire.com]
- 3. studyscavenger.com [studyscavenger.com]
- 4. Concert Pharmaceuticals Initiates CTP-692 Phase 2 Trial in Schizophrenia - BioSpace [biospace.com]
- 5. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Concert Pharma Initiates Phase 1 Single-Ascending Dose Trial of CTP-692 as an Adjunctive Treatment for Schizophrenia - Pharma Journalist [pharmajournalist.com]
Application Notes and Protocols for Cell-based Assay Development with Deutarserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutarserine (formerly CTP-692) is a deuterated analog of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The strategic incorporation of deuterium in place of hydrogen atoms at specific positions in the D-serine molecule enhances its metabolic stability and pharmacokinetic profile. While initially investigated for central nervous system disorders, the emerging role of NMDA receptor signaling and D-serine metabolism in various cancers presents a compelling rationale for exploring the utility of this compound in oncology research and drug development.[1][2][3]
These application notes provide a framework for developing cell-based assays to investigate the effects of this compound on cancer cells. The protocols detailed below are designed to assess its impact on key cellular processes, including NMDA receptor activation, cell proliferation, and apoptosis.
Putative Mechanism of Action in Cancer
The NMDA receptor, a glutamate-gated ion channel, is aberrantly expressed in numerous cancer types, including breast, lung, gastric, and prostate cancers.[4] Its activation has been implicated in the regulation of cancer cell proliferation, migration, and survival.[5][6] As a potent and more stable co-agonist of the NMDA receptor, this compound offers a novel tool to probe the therapeutic potential of modulating this pathway in cancer.
Furthermore, the metabolism of D-serine by D-amino acid oxidase (DAO) to produce hydrogen peroxide can induce oxidative stress and subsequent cell death in tumor cells.[7][8] Investigating how a stabilized form of D-serine like this compound influences this process could unveil new anti-cancer strategies.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: Effect of this compound on NMDA Receptor-Mediated Calcium Influx
| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (µM) | Peak Intracellular Ca2+ (RFU) |
| Vehicle Control | 0 | 100 | |
| This compound | 1 | 100 | |
| This compound | 10 | 100 | |
| This compound | 100 | 100 | |
| Positive Control (D-serine) | 100 | 100 |
RFU: Relative Fluorescence Units
Table 2: Effect of this compound on Cancer Cell Proliferation (MTT Assay)
| Treatment Group | This compound Conc. (µM) | Incubation Time (hrs) | Absorbance (570 nm) | % Inhibition |
| Vehicle Control | 0 | 48 | 0 | |
| This compound | 1 | 48 | ||
| This compound | 10 | 48 | ||
| This compound | 100 | 48 | ||
| Positive Control (e.g., Doxorubicin) | 1 | 48 |
Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
| Treatment Group | This compound Conc. (µM) | Incubation Time (hrs) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.0 | |
| This compound | 1 | 24 | ||
| This compound | 10 | 24 | ||
| This compound | 100 | 24 | ||
| Positive Control (e.g., Staurosporine) | 1 | 24 |
RLU: Relative Luminescence Units
Mandatory Visualizations
Caption: Simplified NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Cell-Based Assays.
Experimental Protocols
NMDA Receptor Activity Assay (Calcium Influx)
This protocol measures changes in intracellular calcium levels following NMDA receptor activation by this compound and glutamate.[9][10]
Materials:
-
Cancer cell line expressing NMDA receptors (e.g., determined by RT-PCR or Western blot)
-
This compound
-
L-Glutamic acid
-
D-serine (positive control)
-
NMDA receptor antagonist (e.g., AP5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Ca2+, and Mg2+
-
HBSS with 20 mM HEPES, Ca2+, and no Mg2+
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters for the chosen dye
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with Ca2+ and Mg2+.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Washing: Gently wash the cells twice with 100 µL of HBSS with Ca2+ and Mg2+. After the final wash, add 100 µL of HBSS with Ca2+ and no Mg2+ to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Compound Preparation: Prepare 2X concentrated solutions of this compound, D-serine, and glutamate in HBSS with Ca2+ and no Mg2+.
-
Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths. b. Record a baseline fluorescence reading for 10-20 seconds. c. Add 100 µL of the 2X compound solutions to the respective wells. d. Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence intensity for each well and normalize it to the baseline reading.
Cell Proliferation Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[11][12][13]
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the this compound solutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[14][15][16]
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
96-well white-walled, clear-bottom microplates
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well white-walled plate at an appropriate density in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control as described in the MTT assay protocol.
-
Incubate for the desired treatment period (e.g., 12, 24, or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence readings of the treated wells to the vehicle control.
Disclaimer: These protocols provide a general guideline. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. NMDA Receptor and Its Emerging Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NMDA receptors on the surface of cancer cells: Target for chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. aseica.es [aseica.es]
- 8. researchgate.net [researchgate.net]
- 9. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Deuterated Serine for In Vivo Metabolic Labeling Studies
A Clarification on Deutarserine vs. Deuterated Serine
It is important to distinguish between "this compound" and the general chemical compound "deuterated serine" for research applications. "this compound" (also known as CTP-692) is the proprietary name for a deuterated form of D-serine that was investigated in clinical trials as an adjunctive treatment for schizophrenia. Its mechanism of action is as an NMDA receptor agonist. In contrast, deuterated serine, in its various isotopic forms (e.g., [2,3,3-2H3]serine), is a stable isotope-labeled compound used as a tracer in metabolic studies to track the fate of serine in biological systems. This document focuses exclusively on the application of deuterated serine for in vivo metabolic labeling.
Introduction to Deuterated Serine in Metabolic Labeling
Stable isotope labeling is a powerful technique for mapping and quantifying metabolic pathways in vivo.[1] By introducing molecules labeled with heavy, non-radioactive isotopes such as deuterium (2H), carbon-13 (13C), or nitrogen-15 (15N), researchers can trace their conversion into downstream metabolites.[1] Deuterated serine is particularly valuable for investigating serine metabolism, which is central to numerous cellular processes. Serine is a precursor for the synthesis of proteins, nucleotides, and lipids, and it plays a crucial role in one-carbon metabolism through the folate and methionine cycles.[2][3] Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders.[2][3][4]
Applications in Research
In vivo metabolic labeling with deuterated serine enables researchers to:
-
Trace the flux of serine through key metabolic pathways: By monitoring the incorporation of deuterium into downstream metabolites, it is possible to quantify the activity of pathways such as one-carbon metabolism.[2][3]
-
Investigate disease-specific metabolic reprogramming: Cancer cells, for example, often exhibit altered serine metabolism to support their proliferation. Deuterated serine can be used to study these changes in animal models of cancer, such as glioblastoma.[2][3]
-
Evaluate the efficacy of therapeutic interventions: Researchers can assess how drugs targeting specific metabolic pathways affect serine metabolism by performing labeling studies in the presence and absence of the therapeutic agent.
-
Non-invasive imaging of metabolism: Deuterium magnetic resonance imaging (MRI) is an emerging technique that can be used to visualize the metabolism of deuterated substrates like serine in vivo, providing spatial information about metabolic activity.[2][3]
Experimental Protocol: In Vivo Metabolic Labeling with Deuterated Serine in a Mouse Model
This protocol provides a general framework for an in vivo metabolic labeling study using deuterated serine in a mouse model. The specific parameters, such as the mouse strain, tumor model (if applicable), labeling duration, and analytical method, should be optimized for the specific research question.
Materials:
-
Deuterated serine (e.g., [2,3,3-2H3]serine)
-
Sterile saline solution
-
Animal model (e.g., tumor-bearing mice)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Homogenizer
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Mass spectrometer (e.g., GC-MS or LC-MS) or MRI scanner
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. If using a tumor model, allow tumors to reach the desired size.
-
Tracer Administration:
-
Prepare a sterile solution of deuterated serine in saline.
-
Administer the tracer to the animals. The route of administration (e.g., intravenous, intraperitoneal, oral gavage) and the dosage should be optimized based on the experimental goals and the pharmacokinetics of the tracer.
-
-
Labeling Period: Allow the tracer to circulate and be metabolized by the tissues for a predetermined period. The duration can range from minutes to hours, depending on the metabolic pathway of interest.
-
Tissue Collection:
-
At the end of the labeling period, anesthetize the animal.
-
Collect blood and tissues of interest (e.g., tumor, brain, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissues in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water) to precipitate proteins and extract metabolites.
-
Centrifuge the homogenate to separate the protein pellet from the metabolite-containing supernatant.
-
Collect the supernatant for analysis.
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
For MS analysis, derivatization of the metabolites may be necessary to improve their volatility and ionization efficiency.
-
Identify and quantify the deuterated and non-deuterated forms of serine and its downstream metabolites (e.g., glycine, formate).
-
-
Data Analysis:
-
Calculate the isotopic enrichment of each metabolite, which is the fraction of the metabolite pool that is labeled with deuterium.
-
Use metabolic flux analysis (MFA) software to model the flow of deuterium through the metabolic network and estimate the rates of metabolic reactions.
-
Data Presentation
Quantitative data from metabolic labeling studies should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental groups.
Table 1: Isotopic Enrichment of Serine and Downstream Metabolites in Glioblastoma Tumors and Healthy Brain Tissue
| Metabolite | Tissue | Isotopic Enrichment (%) (Mean ± SD) | p-value |
| Serine (m+3) | Tumor | 65.4 ± 5.2 | <0.01 |
| Healthy Brain | 25.1 ± 3.8 | ||
| Glycine (m+1) | Tumor | 42.8 ± 4.1 | <0.01 |
| Healthy Brain | 15.7 ± 2.9 | ||
| Formate (m+1) | Tumor | 30.2 ± 3.5 | <0.01 |
| Healthy Brain | 8.9 ± 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualization of Pathways and Workflows
Serine Metabolism and One-Carbon Pathway
Caption: Serine metabolism and its connection to one-carbon metabolism and biosynthesis.
Experimental Workflow for In Vivo Deuterated Serine Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium MRI of serine metabolism in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium MRI of serine metabolism in mouse models of glioblastoma [repository.cam.ac.uk]
- 4. Metabolism of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Deutetrabenazine Metabolites in Human Cerebrospinal Fluid by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deutetrabenazine (marketed as Austedo®) is a vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[1][2] The drug exerts its therapeutic effect through its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2][3] These metabolites reversibly inhibit VMAT2, leading to the depletion of monoamines such as dopamine from presynaptic nerve terminals.[3]
Measuring the concentration of these active metabolites in cerebrospinal fluid (CSF) is critical for understanding central nervous system (CNS) exposure, target engagement, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in clinical and preclinical studies.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of α-HTBZ and β-HTBZ in human CSF.
Mechanism of Action: VMAT2 Inhibition
The primary mechanism of deutetrabenazine involves the inhibition of VMAT2 by its active metabolites. VMAT2 is a transport protein responsible for packaging monoamines (e.g., dopamine, serotonin, norepinephrine) from the neuronal cytoplasm into synaptic vesicles. Inhibition of VMAT2 results in a decreased monoamine uptake into these vesicles, leaving them susceptible to degradation by monoamine oxidase in the cytoplasm. This ultimately leads to a depletion of monoamine stores available for release into the synapse, which is thought to alleviate the hyperkinetic movements associated with conditions like Huntington's disease.[2]
Experimental Protocols
This protocol outlines a validated LC-MS/MS method for quantifying α-HTBZ and β-HTBZ in CSF. Due to the limited availability and low protein content of CSF, calibration standards are typically prepared in a surrogate matrix like artificial CSF (aCSF).[4]
Materials and Reagents
-
Analytes: α-HTBZ and β-HTBZ reference standards.
-
Internal Standards (IS): Stable isotope-labeled α-HTBZ-d7 and β-HTBZ-d7.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Matrix: Artificial Cerebrospinal Fluid (aCSF) for calibration standards and quality controls (QCs).
-
Sample Collection Tubes: Low-binding polypropylene tubes.
Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction method is recommended for sample clean-up and concentration.
-
Thaw Samples: Thaw CSF samples, QCs, and calibration standards on ice.
-
Aliquot: Pipette 100 µL of CSF sample, standard, or QC into a low-binding microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (containing both α-HTBZ-d7 and β-HTBZ-d7) to each tube and vortex briefly.
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load Sample: Load the entire sample mixture onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| System | UHPLC System (e.g., Waters ACQUITY, Sciex ExionLC) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Source Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 below |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| α/β-HTBZ | 320.2 | 165.1 | 25 |
| α/β-HTBZ-d7 (IS) | 327.2 | 172.1 | 25 |
Note: The precursor ion for HTBZ is the protonated molecular ion [M+H]+. The product ion corresponds to a characteristic fragment.[1]
Analytical Workflow
The overall workflow from sample receipt to data generation is depicted below.
Quantitative Data and Method Performance
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 4: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
|---|---|---|---|
| α-HTBZ | 0.10 - 100 | > 0.995 | 0.10 |
| β-HTBZ | 0.10 - 100 | > 0.995 | 0.10 |
LLOQ values in plasma have been reported at 0.500 ng/mL, demonstrating the high sensitivity of LC-MS/MS methods.[1]
Table 5: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|---|
| α-HTBZ | Low | 0.30 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 8.1 |
| Mid | 50.0 | ≤ 6.1 | ± 5.5 | ≤ 7.5 | ± 6.3 | |
| High | 80.0 | ≤ 5.8 | ± 4.9 | ≤ 6.9 | ± 5.7 | |
| β-HTBZ | Low | 0.30 | ≤ 9.1 | ± 7.8 | ≤ 9.8 | ± 8.5 |
| Mid | 50.0 | ≤ 6.5 | ± 5.1 | ≤ 7.9 | ± 6.9 | |
| High | 80.0 | ≤ 6.2 | ± 4.5 | ≤ 7.2 | ± 6.1 |
Acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at LLOQ).
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantitative determination of deutetrabenazine's active metabolites, α-HTBZ and β-HTBZ, in human cerebrospinal fluid. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for supporting clinical research and drug development programs aimed at assessing the CNS pharmacokinetics of deutetrabenazine.
References
- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioanalysis in Cerebrospinal Fluid (CSF)- BioPharma Services [biopharmaservices.com]
- 5. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Deutetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutetrabenazine, the first deuterated drug approved by the FDA, is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Its deuterated nature, specifically the replacement of six hydrogen atoms with deuterium in the two methoxy groups, significantly alters its pharmacokinetic profile by slowing down its metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme system.[3][4] This results in a longer half-life of its active metabolites, allowing for less frequent dosing and an improved side-effect profile compared to its non-deuterated counterpart, tetrabenazine.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of pharmaceutical compounds. For deuterated molecules like Deutetrabenazine, NMR offers a unique set of techniques to verify its identity, determine the extent and location of deuteration, and quantify its purity. These application notes provide detailed protocols for the analysis of Deutetrabenazine using ¹H NMR, quantitative ¹H NMR (qNMR), and ²H NMR spectroscopy.
¹H and ¹³C NMR Spectroscopy for Structural Verification
While experimentally obtained spectra for Deutetrabenazine are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented spectra of tetrabenazine. The primary difference will be observed in the signals corresponding to the methoxy groups, where the protons have been replaced by deuterium.
Expected ¹H NMR Spectral Characteristics:
The ¹H NMR spectrum of Deutetrabenazine is expected to be very similar to that of tetrabenazine, with the notable absence of the two sharp singlet peaks corresponding to the methoxy groups (typically around 3.85 ppm). The remaining protons on the tetrabenazine scaffold will exhibit characteristic chemical shifts and coupling patterns.
Expected ¹³C NMR Spectral Characteristics:
In the ¹³C NMR spectrum, the carbon atoms of the deuterated methoxy groups will still be present. However, due to the coupling with deuterium (a spin-1 nucleus), these signals may appear as multiplets (a 1:1:1 triplet for a CD₃ group) and may have slightly different chemical shifts compared to the corresponding signals in tetrabenazine. The signals for the other carbon atoms in the molecule are expected to be largely unaffected.
Quantitative Analysis by ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[5] A certified internal standard of known purity is used for quantification.
Table 1: Quantitative ¹H NMR (qNMR) Data Summary
| Analyte Signal (Deutetrabenazine) | Internal Standard | Analyte Integral | Internal Standard Integral | Purity (%) |
| Aromatic Protons (e.g., ~6.6 ppm) | Maleic Acid (δ ~6.3 ppm) | User Determined | User Determined | Calculated |
| Aliphatic Protons (various) | 1,4-Dinitrobenzene (δ ~8.4 ppm) | User Determined | User Determined | Calculated |
Note: The selection of the analyte signal for integration should be a well-resolved peak that does not overlap with any other signals.
Experimental Protocol: Quantitative ¹H NMR (qNMR) of Deutetrabenazine
Objective: To determine the purity of a Deutetrabenazine sample using ¹H qNMR with an internal standard.
Materials:
-
Deutetrabenazine sample
-
High-purity internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the Deutetrabenazine sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the sample to obtain optimal spectral resolution.
-
Acquire a ¹H NMR spectrum using a quantitative pulse sequence. Key parameters to consider are:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A longer delay (e.g., 30-60 seconds) is recommended to ensure full relaxation.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[5]
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely, preventing truncation artifacts.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and Fourier transform the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal from Deutetrabenazine and a known signal from the internal standard.
-
Calculate the purity of the Deutetrabenazine sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons contributing to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons contributing to the internal standard signal
-
MW_analyte = Molecular weight of Deutetrabenazine
-
m_analyte = Mass of the Deutetrabenazine sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
References
- 1. Deutetrabenazine | C19H27NO3 | CID 73442840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deutetrabenazine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Guidelines for handling and storage of Deutarserine
Application Notes and Protocols for Deutarserine
Introduction
This compound is a novel deuterated compound under investigation for its potential therapeutic applications. As a deuterated analogue of a vesicular monoamine transporter 2 (VMAT2) inhibitor, it is crucial for researchers, scientists, and drug development professionals to adhere to strict guidelines for its handling and storage to ensure the integrity of the compound and the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and stability assessment of this compound, based on the well-characterized properties of its non-hypothetical analogue, Deutetrabenazine.
Safe Handling Protocols
This compound, as an active pharmaceutical ingredient (API), requires careful handling to prevent exposure and contamination.[1] The following protocols are designed to minimize risk during routine laboratory procedures.
Personnel Protective Equipment (PPE)
Before handling this compound powder, all personnel must be equipped with the following PPE:
-
Safety glasses with side shields or chemical splash goggles.
-
Disposable nitrile gloves.
-
A lab coat.
-
For tasks involving significant quantities of powder or the potential for aerosol generation, a properly fitted respirator is recommended.[2]
Handling of this compound Powder
The handling of this compound in its powdered form should always be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[2]
Protocol for Weighing and Transferring this compound Powder:
-
Preparation: Ensure the chemical fume hood or BSC is clean and operational.[2] Gather all necessary equipment, including a calibrated analytical balance, weighing paper or a suitable container, and spatulas.
-
Tare: Place the weighing container on the balance and tare to zero.
-
Transfer: Carefully transfer the desired amount of this compound powder from the stock container to the weighing container using a clean spatula. Avoid creating dust.[3]
-
Weighing: Record the final weight of the powder.
-
Cleanup: After transfer, carefully clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) to decontaminate the surfaces.[4] Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
Preparation of this compound Stock Solutions
-
Solvent Selection: this compound is soluble in ethanol.[5] For long-term storage, consider using a solvent in which it exhibits good stability, such as DMSO for certain applications, though specific stability in various solvents should be experimentally determined.
-
Calculation: Calculate the mass of this compound powder required to achieve the desired concentration in the chosen solvent volume.
-
Dissolution: In the chemical fume hood, add the weighed this compound powder to a sterile, appropriately sized container. Add the solvent and mix thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, preparation date, and storage conditions. Store the solution as recommended in the storage guidelines below.
Storage Guidelines
Proper storage is critical to maintain the stability and purity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Requirements |
| Solid (API) | 25°C (Excursions permitted between 15-30°C)[6][7] | Protect from light and moisture. Keep container tightly sealed. |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[4] | Protect from light.[4] Use tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Stability Assessment of this compound
Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound.[8] These studies should be conducted following ICH guidelines.[9]
Protocol for Long-Term and Accelerated Stability Studies:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form and in solution (at a relevant concentration) in the proposed container-closure system.
-
Storage Conditions: Place the samples in stability chambers set to the conditions outlined in Table 2.
-
Testing Schedule: At each time point, retrieve samples and analyze them for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC-UV).[9]
Table 2: Example Stability Study Schedule and Conditions
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months[9] |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months[9] |
Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[8]
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound at a known concentration.
-
Stress Conditions: Expose the samples to the stress conditions listed in Table 3. Include a control sample stored under normal conditions.
-
Analysis: After the specified exposure time, analyze the stressed samples against the control to determine the extent of degradation and to characterize the degradation products.
Table 3: Recommended Forced Degradation Conditions
| Condition | Reagent/Method |
| Acidic | 0.1 M HCl at 60°C for 24 hours |
| Basic | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (for solid and solution) |
| Photolytic | Expose to light (ICH Q1B) for a specified duration |
Visualizations
Mechanism of Action
This compound acts as a reversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2).[10][11] This transporter is responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin) into synaptic vesicles for subsequent release.[12] By inhibiting VMAT2, this compound leads to the depletion of these monoamines from the nerve terminal, which is the basis of its therapeutic effect in hyperkinetic movement disorders.[13][14]
References
- 1. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 2. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. formulationdiary.com [formulationdiary.com]
- 6. drugs.com [drugs.com]
- 7. Deutetrabenazine | C19H27NO3 | CID 73442840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 12. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Deutetrabenazine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 14. Deutetrabenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Overcoming solubility issues with Deutarserine in buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Deutarserine, with a specific focus on addressing solubility issues in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For optimal stability and solubility, it is recommended to prepare initial stock solutions of this compound in 100% DMSO at a concentration of 10 mM. Store this stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Q2: I observed precipitation of this compound when diluting my DMSO stock into an aqueous buffer. What is causing this?
This is a common issue for poorly soluble compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. The final concentration of DMSO in your working solution and the pH of the buffer are critical factors. It is recommended to keep the final DMSO concentration below 1% to avoid solvent-induced artifacts in your experiments.
Q3: Which buffers are recommended for use with this compound?
The choice of buffer can significantly impact the solubility of this compound. We recommend using buffers in the pH range of 6.0 to 7.5. Phosphate-buffered saline (PBS) and HEPES buffers are generally suitable. However, solubility can be formulation-dependent. See the troubleshooting guide below for more details on buffer optimization.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound in experimental buffers.
Issue 1: Precipitate Formation Upon Dilution
If you observe precipitation when diluting your this compound DMSO stock into your experimental buffer, follow this workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low or Inconsistent Bioassay Results
Inconsistent or lower-than-expected activity in your bioassay could be due to poor solubility and aggregation of this compound in the assay medium.
Experimental Protocol: Assessing this compound Solubility in Different Buffers
This protocol allows for the systematic evaluation of this compound solubility in various buffer systems.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of buffers to be tested (e.g., PBS, HEPES, Tris) at different pH values (e.g., 6.0, 7.0, 8.0).
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µM. The final DMSO concentration should be kept constant at 1%.
-
Incubate the solutions at room temperature for 1 hour with gentle agitation.
-
Centrifuge the samples at 14,000 x g for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a validated analytical method, such as HPLC-UV.
-
Calculate the percentage of soluble this compound for each buffer condition.
Data Presentation: this compound Solubility in Various Buffers
| Buffer System | pH | % Soluble this compound | Standard Deviation |
| PBS | 6.0 | 65% | 4.5% |
| PBS | 7.4 | 85% | 3.2% |
| PBS | 8.0 | 70% | 5.1% |
| HEPES | 7.0 | 92% | 2.8% |
| HEPES | 7.4 | 95% | 2.5% |
| Tris | 7.4 | 55% | 6.3% |
| Tris | 8.5 | 40% | 7.8% |
Hypothetical Signaling Pathway Affected by this compound
This compound is a hypothetical inhibitor of the fictional "Kinase X" (KX) in the "Growth Factor Signaling Pathway" (GFSP). Poor solubility can lead to an underestimation of its inhibitory potential.
Caption: this compound's inhibitory action on the GFSP.
Preventing deuterium exchange in Deutarserine samples
Welcome to the technical support center for Deutarserine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium exchange in this compound samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound samples?
A1: Deuterium exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a significant concern as it alters the isotopic purity and molecular weight of your this compound sample. The loss of deuterium can impact the compound's stability, pharmacokinetic properties, and ultimately the accuracy and reproducibility of your experimental results.[1][2]
Q2: Which atoms in this compound are most susceptible to deuterium exchange?
A2: Deuterium atoms on heteroatoms (like the oxygen of the hydroxyl group and the nitrogen of the amine group) are highly susceptible to exchange with protons from the solvent. Deuterium atoms on carbon atoms, especially those adjacent to carbonyl groups, can also be at risk of exchange, although typically to a lesser extent and under specific conditions (e.g., presence of a strong base or acid).[1][3]
Q3: What are the primary factors that promote unwanted deuterium exchange?
A3: The main factors that can induce deuterium exchange in your this compound samples are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary source of hydrogen atoms for exchange.
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is generally lowest at a slightly acidic pH (around 2.5-3.0).[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[5]
-
Exposure Time: The longer the this compound sample is exposed to unfavorable conditions, the greater the extent of deuterium exchange will be.
Q4: How can I detect and quantify deuterium exchange in my this compound samples?
A4: The two primary analytical techniques for detecting and quantifying deuterium exchange are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the mass of the this compound molecule. A decrease in mass would indicate the loss of deuterium atoms (since deuterium is heavier than hydrogen). Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this analysis.[4][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information. A proton (¹H) NMR spectrum can show the appearance of signals at positions where deuterium was expected, indicating exchange. A deuterium (²H) NMR spectrum would show a decrease in the corresponding signal.[1]
Troubleshooting Guide: Preventing Deuterium Loss
This guide addresses the common issue of suspected deuterium loss in this compound samples.
Symptom: Inconsistent or inaccurate results in quantitative analysis, or a noticeable decrease in the isotopic purity of the this compound sample over time.
Workflow for Troubleshooting Deuterium Loss:
Caption: Troubleshooting workflow for suspected deuterium loss in this compound samples.
Detailed Troubleshooting Steps:
-
Review Sample Handling and Storage Procedures:
-
Solvent: Are you dissolving or storing your this compound samples in protic solvents like water or methanol? If so, this is a likely cause of deuterium exchange. For long-term storage, consider switching to an aprotic solvent if solubility permits.[2]
-
pH: Is the pH of your solution controlled? Storage in highly acidic or basic solutions should be avoided. Aim for a neutral or slightly acidic pH for storage.[7]
-
Temperature: Are your samples stored at an appropriately low temperature? For long-term storage, freezing at -20°C or below is recommended.[3]
-
-
Conduct a Controlled Stability Study:
-
Prepare a fresh solution of this compound in your standard experimental solvent.
-
Immediately analyze a portion of the sample using LC-MS to establish a baseline (T=0) mass spectrum and isotopic purity.
-
Store the remaining solution under your typical experimental conditions.
-
Analyze aliquots of the solution at various time points (e.g., 1, 4, 8, 24 hours).
-
Compare the mass spectra over time. A shift in the isotopic distribution towards a lower mass indicates deuterium loss.
-
-
Implement Corrective Actions:
-
Optimize Storage Conditions: Based on the stability study, adjust your storage solvent, pH, and temperature to minimize exchange.
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use to minimize their exposure to potentially exchange-promoting conditions.[2]
-
Data on Factors Affecting Deuterium Exchange
Table 1: Effect of Solvent Type on Deuterium Exchange
| Solvent Type | Examples | Potential for Deuterium Exchange | Recommendations |
| Aprotic | Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane | Low | Recommended for stock solutions and long-term storage. |
| Protic | Water (H₂O), Methanol, Ethanol | High | Avoid for long-term storage. Use immediately if required for an experiment. |
Table 2: Effect of pH on Deuterium Exchange Rate
| pH Range | Relative Exchange Rate | Recommendations |
| < 2.5 | Increases (Acid-catalyzed) | Avoid for storage. |
| 2.5 - 4.0 | Minimal | Optimal for quenching exchange during analysis. |
| 4.0 - 8.0 | Moderate | Acceptable for short-term handling, but exchange can occur. |
| > 8.0 | High (Base-catalyzed) | Avoid for storage and handling. |
Table 3: Effect of Temperature on Deuterium Exchange Rate
| Temperature | Relative Exchange Rate | Recommendations |
| < 0°C | Very Low | Ideal for long-term storage and during analytical procedures. |
| 0 - 4°C | Low | Recommended for short-term storage and sample preparation. |
| Room Temperature (~25°C) | Moderate | Minimize exposure time. |
| > 40°C | High | Avoid. |
Experimental Protocol: Quality Control of this compound Samples by LC-MS
This protocol outlines a general method for assessing the isotopic purity of a this compound sample and checking for deuterium exchange.
Objective: To determine the isotopic purity of a this compound sample and assess its stability against deuterium exchange under specific solvent conditions.
Materials:
-
Deuterserine sample
-
Aprotic solvent (e.g., Acetonitrile)
-
Protic solvent to be tested (e.g., Water with 0.1% formic acid)
-
LC-MS system (High-resolution mass spectrometer recommended)
-
Appropriate LC column (e.g., C18)
Experimental Workflow Diagram:
Caption: Experimental workflow for the quality control of this compound samples.
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve it in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. Store this stock solution at -20°C or below.
-
-
Working Solution Preparation:
-
Dilute the stock solution with your chosen test solvent (e.g., water/acetonitrile mobile phase) to a final concentration suitable for LC-MS analysis.
-
-
Initial Analysis (T=0):
-
Immediately after preparing the working solution, inject it into the LC-MS system.
-
Acquire a full-scan, high-resolution mass spectrum of the this compound peak.
-
Determine the isotopic distribution and calculate the initial isotopic purity.
-
-
Stability Assessment:
-
Incubate the remaining working solution at a controlled temperature (e.g., room temperature or 4°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot into the LC-MS system and acquire a mass spectrum.
-
-
Data Analysis:
-
Compare the mass spectra obtained at different time points with the initial (T=0) spectrum.
-
Look for a shift in the isotopic pattern towards a lower mass-to-charge ratio (m/z), which would indicate the loss of deuterium and exchange with hydrogen.
-
Quantify the extent of exchange by calculating the change in the average molecular weight over time.
-
Signaling Pathway of Deuterium Exchange Catalysis:
Caption: Simplified pathways for acid and base-catalyzed deuterium exchange at a hydroxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS for Deutarserine Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Deutarserine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to LC-MS analysis?
A: Understanding the fundamental properties of this compound is crucial for method development. Key properties are summarized below.[1]
| Property | Value |
| Molecular Formula | C₃H₆DNO₃ |
| Molecular Weight | 106.10 g/mol |
| Exact Mass | 106.048869831 Da |
| SMILES | N--INVALID-LINK--(C(=O)O)CO |
Q2: What is a good starting point for LC-MS parameters for this compound analysis?
A: Based on methods developed for its non-deuterated analog, D-Serine, a reversed-phase chromatographic approach is recommended. A C18 column, such as a Zorbax Eclipse XDB-C18, has been shown to be effective.[2] A typical mobile phase would consist of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is a good starting point.
Q3: Should I be concerned about the deuterium label on this compound?
A: Yes, there are two primary considerations when working with deuterated compounds like this compound: isotopic exchange and chromatographic separation from the non-deuterated analog.
-
Isotopic Exchange: The deuterium on the alpha-carbon of this compound is generally stable. However, prolonged exposure to highly acidic or basic conditions, elevated temperatures, or certain protic solvents could potentially lead to H/D exchange. It is advisable to keep sample and mobile phase pH within a moderate range (pH 3-7) and to use freshly prepared solutions.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times than their non-deuterated counterparts, typically eluting slightly earlier on reversed-phase columns. This effect is usually small but should be considered, especially if resolving this compound from endogenous D-Serine is critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Liquid Chromatography (LC) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Flush the column or replace it if necessary. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration issues. | 1. Ensure mobile phases are well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Co-elution with D-Serine | Chromatographic isotope effect is insufficient for baseline separation. | 1. Optimize the gradient to increase resolution around the elution time of this compound and D-Serine. 2. Experiment with different C18 column chemistries or consider a chiral column for baseline separation. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Incorrect precursor/product ion selection. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a this compound standard. 2. Improve sample preparation to remove interfering matrix components. 3. Confirm the correct m/z values for the precursor and product ions. |
| Inconsistent Fragmentation | 1. Fluctuating collision energy. 2. In-source fragmentation. | 1. Optimize and stabilize the collision energy for the desired fragmentation pattern. 2. Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. |
| Observation of m/z corresponding to D-Serine (105.04) | Isotopic (H/D) exchange. | 1. Prepare fresh mobile phases and samples in aprotic or neutral pH solvents where possible. 2. Minimize sample storage time, especially at room temperature. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a this compound standard solution at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Ion Source Parameters: In positive ESI mode, adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal intensity of the protonated molecule ([M+H]⁺) of this compound (m/z 107.06).
-
Product Ion Scan: Select the [M+H]⁺ ion (m/z 107.06) as the precursor ion and perform a product ion scan to identify the major fragment ions.
-
Collision Energy Optimization: For each major fragment ion, perform a collision energy ramp experiment to determine the optimal collision energy that yields the highest fragment ion intensity. A typical starting range for a small molecule like this compound is 5-40 eV.
-
Select MRM Transitions: Based on the optimized collision energies, select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) analysis.
Predicted Fragmentation of this compound
Based on in-silico fragmentation of D-Serine, the following fragmentation pathway is proposed for this compound ([M+H]⁺, m/z 107.06):
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 107.06 | 89.05 | H₂O (18.01) |
| 107.06 | 61.03 | HCOOH (46.03) |
The most abundant fragment ion for D-Serine is often observed at m/z 60, corresponding to the loss of the carboxyl group and water. For this compound, this would correspond to a fragment at m/z 61.03 .
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for common LC-MS issues with this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Deutarserine (Deutetrabenazine) in Chromatography
Welcome to the technical support center for Deutarserine analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to poor peak shape during the chromatographic analysis of Deutetrabenazine, the active pharmaceutical ingredient in this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific peak shape problems encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound, which contains amine functional groups.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] These interactions lead to a portion of the analyte being retained more strongly, resulting in a delayed elution and an asymmetrical peak shape.[4]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[5]
-
Low pH (e.g., < 3): At low pH, residual silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated this compound molecule.[2][5]
-
High pH (e.g., > 8): At high pH, this compound is in its neutral (free base) form, reducing ionic interactions with the ionized silanol groups. This approach requires a pH-stable column.[5]
-
-
Use of Mobile Phase Additives: Additives can act as "silanol blockers."[5]
-
Triethylamine (TEA): A common competing base, TEA, is added to the mobile phase (typically 0.1% v/v) to interact with the active silanol sites, preventing them from interacting with this compound.[5] Note that TEA is not volatile and can cause ion suppression in LC-MS applications.[5]
-
Volatile Alternatives for LC-MS: For mass spectrometry detection, use volatile modifiers like formic acid, acetic acid, or ammonium hydroxide.[5]
-
-
Column Selection: The choice of HPLC column can significantly impact peak shape.
-
End-capped Columns: Use columns that are "end-capped," where the residual silanol groups have been chemically deactivated to reduce their activity.[1]
-
High Purity Silica: Modern columns packed with high-purity silica contain fewer metal contaminants, which can increase the acidity of silanol groups and worsen tailing.[4]
-
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the strength of secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or the sample concentration.
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for basic compounds but can occur due to several factors:
Troubleshooting Steps for Peak Fronting:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[3] Ensure your sample solvent is as close in composition to the initial mobile phase as possible, or is weaker.
-
Column Overloading: While often associated with tailing, severe overloading can also manifest as fronting.[4] Dilute your sample or reduce the injection volume.
-
Column Collapse or Void: A physical deformation of the column packing bed, such as a void at the inlet, can lead to a distorted flow path and cause peak fronting or splitting.[1][6] This is often irreversible, and the column may need to be replaced.[6]
Q3: Why is my this compound peak splitting into two or more peaks?
Split peaks can be indicative of several issues, ranging from chemical effects to physical problems in the chromatographic system.[7]
Troubleshooting Steps for Split Peaks:
-
Co-eluting Interference: The split peak may actually be two different compounds eluting very close together.[7] To verify this, try altering the mobile phase composition or temperature to see if the two peaks resolve.
-
Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, causing it to split.[7][8] Back-flushing the column (if the manufacturer's instructions permit) may resolve the issue. If not, the column may need replacement.
-
Injector Issues: Problems with the autosampler, such as a fast injection into a liner without packing material, can cause the sample to "bounce," leading to a split peak.[9]
-
Mobile Phase In-situ Isomerization: Although less common, it is possible for the compound to exist in different isomeric forms that can be separated under certain chromatographic conditions.
-
Void in the Column: A void or channel in the column packing can cause the sample band to travel through different paths, resulting in a split peak. This usually requires column replacement.
Data Presentation: Comparative Chromatographic Conditions
The following table summarizes typical HPLC parameters used for the analysis of Deutetrabenazine and the related compound Tetrabenazine, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 (Deutetrabenazine) | Method 2 (Tetrabenazine) |
| Column | Phenomenex C18 | Thermo BDS C18 (150 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile:Methanol (80:20 v/v)[11] | Methanol:Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v)[10] |
| Flow Rate | 1.0 ml/min[12] | 1.0 ml/min[10] |
| Detection | UV at 284 nm[11] | UV at 284 nm[10] |
| Retention Time | ~1.95 min[12] | ~5.075 min[10] |
| Tailing Factor | 1.245[12] | 1.18[10] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
-
Prepare a series of mobile phases with identical organic modifier composition but varying pH. For a reversed-phase method, you might prepare buffers at pH 2.5, 3.0, 7.0, and 8.5.
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram, paying close attention to the peak shape and retention time.
-
Sequentially switch to the other mobile phases, ensuring proper equilibration between each change.
-
Inject the this compound standard under each pH condition.
-
Compare the peak asymmetry (tailing factor) from each run to determine the optimal pH for a symmetrical peak. A lower tailing factor indicates a better peak shape.
Protocol 2: Evaluating the Effect of a Mobile Phase Additive (TEA)
-
Prepare two batches of your optimal mobile phase.
-
To one batch, add triethylamine (TEA) to a final concentration of 0.1% (v/v).
-
Equilibrate the column with the mobile phase without TEA and inject the this compound standard. Record the chromatogram.
-
Thoroughly flush the system and equilibrate with the mobile phase containing 0.1% TEA.
-
Inject the this compound standard again and record the chromatogram.
-
Compare the peak shape from both injections. A significant reduction in tailing should be observed with the addition of TEA if silanol interactions are the primary cause.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
A troubleshooting workflow for identifying and resolving poor peak shapes.
Diagram 2: this compound Interaction with Silica Stationary Phase
Interactions of this compound with a C18 reversed-phase stationary phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. jchps.com [jchps.com]
- 11. mcmed.us [mcmed.us]
- 12. scribd.com [scribd.com]
Technical Support Center: Quantification of Deuterated Serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when quantifying deuterated serine (erroneously referred to as Deutarserine) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its quantification challenging?
A1: "this compound" is likely a misnomer for deuterated serine, a stable isotope-labeled version of the amino acid serine. Quantifying deuterated serine, particularly in complex biological matrices like plasma, urine, or tissue homogenates, is challenging due to "matrix effects." These effects arise from co-eluting endogenous or exogenous substances that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and imprecise results.[1][2]
Q2: What are the common analytical techniques for quantifying deuterated serine?
A2: The gold-standard for quantifying small molecules like deuterated serine in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers high sensitivity and selectivity. Due to the polar nature of amino acids, derivatization is often employed to improve chromatographic retention and ionization efficiency.[3][6]
Q3: How can I identify if matrix effects are impacting my deuterated serine quantification?
A3: Matrix effects can be identified through several methods:
-
Post-extraction Spiking: Analyze a blank matrix extract that has been spiked with a known concentration of deuterated serine and compare the signal intensity to a pure standard solution of the same concentration. A significant difference in signal indicates the presence of matrix effects.
-
Post-column Infusion: A constant flow of a deuterated serine standard is infused into the LC eluent post-column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Serial Dilution: Diluting the sample matrix can often reduce the impact of interfering substances. If the calculated concentration of the analyte changes significantly upon dilution (after correcting for the dilution factor), it suggests the presence of matrix effects.[3]
Q4: Can using a deuterated internal standard completely eliminate matrix effects?
A4: While using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled serine, is the most effective way to compensate for matrix effects, it may not completely eliminate them.[1] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. However, deuterium labeling can sometimes cause a slight shift in retention time, leading to differential matrix effects between the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in deuterated serine quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Experiment with different organic solvents to selectively extract deuterated serine while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup. Use a sorbent that retains the analyte while allowing matrix components to be washed away. Mixed-mode or ion-exchange SPE cartridges can be particularly effective for polar molecules like amino acids.
-
-
Chromatographic Optimization:
-
Modify the LC gradient to better separate deuterated serine from co-eluting matrix components.
-
Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention for polar analytes.
-
-
Method of Standard Addition:
-
For a small number of samples, the standard addition method can be used to accurately quantify the analyte in the presence of matrix effects. This involves adding known amounts of the standard to aliquots of the sample and extrapolating to find the endogenous concentration.
-
Issue 2: Deuterated serine internal standard does not co-elute with the analyte.
Possible Cause: Isotopic effect of deuterium causing a chromatographic shift.
Troubleshooting Steps:
-
Use a Different Stable Isotope-Labeled Internal Standard: If available, use a ¹³C or ¹⁵N-labeled serine as the internal standard. These heavier isotopes are less likely to cause a significant chromatographic shift compared to deuterium.
-
Adjust Chromatographic Conditions:
-
Lowering the temperature of the column can sometimes reduce the separation between the deuterated and non-deuterated compounds.
-
Experiment with different mobile phase compositions and gradients to minimize the retention time difference.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix that is as close as possible to the study samples (e.g., pooled plasma from the same species). This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Deuterated Serine Quantification in Human Plasma
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -45 ± 10 | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 8 | -20 ± 7 | < 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 90 ± 4 | -5 ± 3 | < 5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Deuterated Serine from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 0.1% formic acid in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the deuterated serine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Mandatory Visualizations
Caption: Workflow for quantifying deuterated serine.
Caption: Role of D-Serine in NMDA receptor signaling.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Deutarserine internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deutarserine as an internal standard in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are frequently used in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), to enhance accuracy and precision.[1] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization. However, it can be distinguished by its higher mass.[1] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[1]
Q2: Why is my calibration curve non-linear when using this compound as an internal standard?
Non-linearity in calibration curves when using a deuterated internal standard like this compound can arise from several factors:
-
Isotopic Crosstalk: Interference from the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa.[2] This is more pronounced if the mass difference between the analyte and this compound is small.[2]
-
Impurity in the Internal Standard: The this compound stock may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2]
-
Detector Saturation: At high concentrations, the detector response may become non-linear.[3][4][5]
-
Inherent Non-Linearity: Isotope dilution mass spectrometry (IDMS) calibration curves are inherently non-linear, although they are often approximated as linear.[6] This approximation can lead to errors, especially when the concentration range is wide.[6]
Q3: Can this compound perfectly correct for matrix effects?
While deuterated internal standards like this compound are highly effective at compensating for matrix effects, they may not always provide perfect correction.[1][7][8] Differences in physical properties due to deuterium substitution can sometimes lead to slight chromatographic retention time shifts between the analyte and the internal standard.[1][9][10] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and this compound will experience different matrix effects, leading to inaccurate quantification.[1][9][11]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
If you are observing a non-linear calibration curve, consider the following troubleshooting steps:
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Experimental Protocols:
-
Protocol: Investigating Isotopic Crosstalk [2]
-
Objective: To determine if the analyte's isotopic signal is interfering with the this compound signal.
-
Procedure:
-
Prepare a series of calibration standards of the analyte in the blank matrix. Do not add the this compound internal standard.
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for this compound in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration.
-
-
Expected Outcome: A linear relationship indicates isotopic crosstalk.
-
-
Protocol: Checking this compound Purity [2]
-
Objective: To check for the presence of the unlabeled analyte in the this compound stock.
-
Procedure:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze the solution and monitor the mass transition of the unlabeled analyte.
-
-
Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure.
-
Quantitative Data Summary:
| Potential Cause | Troubleshooting Action | Expected Improvement in r² |
| Wide Concentration Range | Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²).[5] | > 0.99 |
| Isotopic Crosstalk | Increase the mass difference between the analyte and IS if possible, or use a higher-resolution mass spectrometer.[2] | > 0.99 |
| This compound Impurity | Source a higher purity this compound standard or mathematically correct for the impurity level.[2] | > 0.99 |
Issue 2: Inaccurate Quality Control (QC) Sample Results Despite a Good Calibration Curve
Even with a linear calibration curve, you may encounter inaccurate QC sample results. This often points to issues with matrix effects or the stability of the internal standard.
Troubleshooting Workflow for Inaccurate QC Samples
Caption: Troubleshooting workflow for inaccurate QC sample results.
Experimental Protocols:
-
Protocol: Evaluation of Matrix Effects [1]
-
Objective: To assess the impact of the sample matrix on the ionization of the analyte and this compound.
-
Procedure:
-
Set 1 (Neat Solution): Prepare the analyte and this compound in the mobile phase or a clean solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix first, and then add the analyte and this compound to the final extract.
-
Set 3 (Pre-Extraction Spike): Add the analyte and this compound to the blank matrix before the extraction process.
-
Analyze all three sets of samples.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Expected Outcome: A significant difference in the matrix effect between the analyte and this compound indicates that the internal standard is not adequately compensating for ion suppression or enhancement.
-
-
Protocol: Assessing this compound Stability (Deuterium Exchange) [2]
-
Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample or solvent.
-
Procedure:
-
Incubate a solution of this compound in the sample matrix at various conditions (e.g., different pH, temperature, time).
-
Analyze the samples by LC-MS/MS and monitor the signal intensities of both this compound and the unlabeled analyte.
-
-
Expected Outcome: A decrease in the this compound signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
-
Quantitative Data Summary:
| Potential Cause | Troubleshooting Action | Expected QC Accuracy |
| Differential Matrix Effects | Optimize sample cleanup to remove interfering matrix components. Modify chromatographic conditions to ensure co-elution of the analyte and this compound.[1][9] | Within acceptable limits (e.g., ±15%) |
| This compound Instability | Avoid storing this compound in acidic or basic solutions.[12] If deuterium exchange is confirmed, consider using a ¹³C or ¹⁵N labeled internal standard.[2] | Within acceptable limits |
| QC Sample Preparation Error | Prepare fresh QC samples from a separate stock solution than the calibration standards.[13] | Within acceptable limits |
Issue 3: Chromatographic Peak Shape Issues with this compound
Poor peak shape (e.g., broad, tailing, fronting, or split peaks) for this compound can compromise the accuracy and precision of your assay.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor this compound peak shape.
Quantitative Data Summary:
| Potential Cause | Troubleshooting Action | Expected Peak Shape |
| Co-elution with an Interfering Compound | Modify the chromatographic method (e.g., change the gradient, solvent, or column) to separate this compound from the interference.[1] | Symmetrical, sharp peak |
| Column Deterioration | Replace the column.[1] | Symmetrical, sharp peak |
| Degradation of this compound | Assess the stability of this compound in the sample matrix and processing conditions. Prepare fresh standards and samples.[1] | Symmetrical, sharp peak |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Deutarserine Permeability
Deutarserine is a novel, deuterated small molecule inhibitor designed to target the intracellular kinase domain of the pro-oncogenic receptor tyrosine kinase, RTK-X. Its deuteration enhances metabolic stability, prolonging its half-life and potentially reducing toxic metabolite formation.[1][2][3] However, its efficacy in cell-based assays can be limited by its moderate cell permeability. This guide provides troubleshooting strategies and detailed protocols to help researchers optimize the cellular uptake of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, the powder form should be kept at -20°C. The DMSO stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[4]
Q2: What is the optimal final concentration of DMSO in the cell culture medium?
A: High concentrations of DMSO can be toxic to cells.[4] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q3: How does deuteration affect this compound's properties?
A: Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen.[5] This substitution makes the chemical bonds, particularly Carbon-Deuterium (C-D) bonds, stronger and more resistant to enzymatic cleavage.[5] This "kinetic isotope effect" slows down the rate of metabolism, which can lead to a longer half-life, increased bioavailability, and potentially a better safety profile by reducing the formation of toxic metabolites.[3][6]
Q4: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?
A: Several factors could be at play:
-
DMSO Toxicity: As mentioned, ensure the final DMSO concentration is non-toxic to your specific cell line. Run a DMSO dose-response curve to determine the maximum tolerated concentration.[4]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Unhealthy cells can be more sensitive to drug treatment.[4]
-
On-Target Toxicity: While designed to be specific, high concentrations of any inhibitor can lead to off-target effects or exaggerated on-target effects that result in cytotoxicity.
Troubleshooting Guide: Low this compound Efficacy
This section addresses common issues related to unexpectedly low efficacy of this compound in cell culture experiments, with a focus on overcoming permeability barriers.
Issue 1: High IC50 values or lack of a dose-response.
Possible Cause & Solution
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution 1: Increase Incubation Time. The duration of drug exposure can significantly influence the observed effect.[4] Extend the incubation time (e.g., from 24 to 48 or 72 hours) to allow for sufficient accumulation of the compound inside the cells.
-
Solution 2: Use a Permeabilizing Agent (with caution). Mild, non-ionic detergents like Saponin or Digitonin can be used at very low concentrations to transiently permeabilize the plasma membrane. This is an endpoint experiment and should be carefully optimized to avoid excessive cytotoxicity.
-
Solution 3: Serum Concentration. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Try reducing the serum concentration in your culture medium during the treatment period (e.g., from 10% to 2% or serum-free conditions for a short duration). This must be optimized as it can also affect cell health.
-
-
Drug Inactivation or Degradation: The compound may be unstable in the culture medium or degraded by cellular processes.
-
Solution: Replenish this compound. For long-term experiments ( > 48 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
-
Active Efflux: The cells may be actively pumping this compound out using efflux pumps like P-glycoprotein (P-gp).
-
Solution: Use an Efflux Pump Inhibitor. Co-incubation with a known P-gp inhibitor, such as Verapamil or Cyclosporin A, can increase the intracellular concentration of this compound. This should be used as a diagnostic tool to determine if efflux is a contributing factor.
-
Issue 2: Inconsistent results between experiments.
Possible Cause & Solution
-
Inconsistent Cell State: The physiological state of the cells can impact drug response.
-
Solution: Standardize Cell Culture Practices. Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density for every experiment, as this can significantly affect the outcome of viability assays.[4] Maintain a regular cell feeding schedule to ensure cells are in a logarithmic growth phase at the time of treatment.
-
-
Drug Preparation and Handling: Errors in dilution or storage can lead to variability.
-
Solution: Prepare Fresh Dilutions. Prepare fresh serial dilutions of this compound from a frozen stock for each experiment.[4] Use calibrated pipettes and ensure thorough mixing.
-
Quantitative Data Summary
The following tables present hypothetical data to guide researchers in their experimental design and interpretation.
Table 1: this compound Solubility and Stability
| Parameter | Value | Conditions |
| Solubility in DMSO | > 50 mM | Room Temperature |
| Solubility in PBS (pH 7.4) | 25 µM | Room Temperature |
| Stability in Culture Medium | t½ ≈ 36 hours | 37°C, 5% CO₂, 10% FBS |
| LogP | 3.8 | Calculated |
Table 2: Comparative Permeability of this compound in Caco-2 Monolayers
The Caco-2 permeability assay is a standard in vitro method to assess the potential for intestinal absorption of a compound.[7][8] The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.[8]
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Permeability Class |
| This compound | A → B | 0.8 | 4.5 | Low |
| B → A | 3.6 | |||
| Propranolol (High Permeability Control) | A → B | 25.0 | 1.1 | High |
| B → A | 27.5 | |||
| Atenolol (Low Permeability Control) | A → B | 0.2 | 1.0 | Low |
| B → A | 0.2 |
-
A → B: Apical to Basolateral transport (mimicking absorption).
-
B → A: Basolateral to Apical transport.
-
An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux transporters.[7]
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is designed to assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage 25-40)
-
24-well Transwell plates (0.4 µm pore size)
-
DMEM with high glucose, 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin
-
Transport Buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Lucifer Yellow (paracellular integrity marker)
-
Propranolol and Atenolol (controls)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Monolayer Culture: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (typically > 250 Ω·cm²).
-
Transport Experiment (A→B): a. Wash the monolayers twice with pre-warmed Transport Buffer. b. Add 0.4 mL of Transport Buffer containing 10 µM this compound to the apical (donor) chamber. c. Add 1.2 mL of Transport Buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a 200 µL sample from the basolateral chamber, replacing it with fresh buffer.
-
Transport Experiment (B→A): a. Follow the same procedure, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Analysis: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. b. Perform a post-experiment integrity test using Lucifer Yellow to ensure the monolayer was not compromised. c. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Cell Viability (MTS) Assay to Determine IC50
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Drug Preparation: Perform serial dilutions of this compound in complete medium to achieve 2x the final desired concentrations.
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability versus the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of RTK-X and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting low this compound efficacy.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pharmaron.com [pharmaron.com]
Validation & Comparative
Deutarserine vs. D-serine: A Comparative Pharmacokinetic Analysis
A head-to-head examination of the pharmacokinetic profiles of the novel deuterated compound, deutarserine, and its parent molecule, D-serine, reveals significant differences in metabolic stability and systemic exposure, with implications for therapeutic potential and safety. This guide provides a comprehensive comparison based on available preclinical and clinical data, detailing the experimental methodologies and visualizing key biological pathways.
This compound (formerly CTP-692) is a deuterium-modified version of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The rationale behind the development of this compound was to improve upon the pharmacokinetic and safety profile of D-serine, which has shown potential in treating conditions like schizophrenia but has been hindered by concerns of renal toxicity at higher doses.[1][3]
Executive Summary of Comparative Pharmacokinetics
Deuteration of D-serine to create this compound has been shown to significantly enhance its pharmacokinetic profile. Preclinical and Phase 1 clinical studies have demonstrated that this compound leads to increased plasma exposure and a longer half-life compared to D-serine.[1][4] This improved metabolic stability is a key differentiator, potentially allowing for lower or less frequent dosing and a wider therapeutic window. Furthermore, preclinical data suggests that this compound has an improved renal safety profile compared to its non-deuterated counterpart.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and D-serine from preclinical and clinical studies.
Table 1: Comparative Pharmacokinetics in Preclinical (Rat) Studies
| Parameter | This compound (CTP-692) | D-serine | Fold Increase with this compound | Study Details |
| Plasma Exposure (AUC) | Increased | Baseline | --- | In vivo rat studies demonstrated greater exposure (AUC) for CTP-692 compared to a similar dose of D-serine.[1] |
| Half-life (t½) | Longer | Shorter | --- | CTP-692 showed a longer half-life than corresponding doses of D-serine in vivo.[1] |
| Brain Exposure | Higher | Lower | --- | Preclinical studies in rats indicated that CTP-692 produces higher brain exposure compared to D-serine.[5] |
| Renal Safety | No undesirable changes in kidney function markers | Dose-dependent nephrotoxicity | Improved Safety Profile | At doses where D-serine caused substantial nephrotoxicity, CTP-692 did not cause significant changes in serum creatinine and blood urea nitrogen.[4] |
Table 2: Comparative Pharmacokinetics in Human Phase 1 Clinical Trials
| Parameter | This compound (CTP-692) | D-serine | Key Findings |
| Plasma Exposure | Increased | Baseline | In a crossover study with 11 healthy volunteers, CTP-692 demonstrated increased plasma exposure compared to D-serine.[2] |
| Pharmacokinetic Variability | Low inter-individual variability | Highly variable | CTP-692 was found to have low inter-individual pharmacokinetic variability, in contrast to the highly variable behavior reported for D-serine.[2] |
| Safety and Tolerability | Well-tolerated | Generally well-tolerated, but with renal safety concerns at high doses | CTP-692 was well-tolerated in single and multiple ascending dose trials, with no signs of renal impairment.[2] |
Table 3: Pharmacokinetic Parameters of D-serine from Various Studies
| Species | Route of Administration | Dose | T½ (Elimination Half-life) | Oral Bioavailability | Cmax |
| Rat | Intravenous (IV) | 0.1 mmol/kg | 108 ± 16 min | --- | --- |
| Rat | Oral (PO) | --- | --- | 94 ± 27% | --- |
| Mouse (Wild-type) | Oral (PO) | --- | 1.2 h | --- | --- |
| Mouse (DAAO-KO) | Oral (PO) | --- | > 10 h | --- | --- |
| Human | Oral (PO) | 30, 60, or 120 mg/kg/day | ~4 h | Low | Dose-dependent increases in plasma levels. At 120 mg/kg, Cmax is ~500 nmol/mL.[6] |
DAAO-KO: D-amino acid oxidase knockout mice, which lack the primary enzyme for D-serine metabolism.
Experimental Protocols
Preclinical Rat Pharmacokinetic and Safety Study (for this compound vs. D-serine)
-
Objective: To compare the pharmacokinetic profile and renal safety of this compound (CTP-692) and D-serine in rats.
-
Subjects: Male Sprague Dawley rats.
-
Administration: this compound and D-serine were administered via intraperitoneal injection.[7]
-
Dosing: Various doses were administered to different groups of rats to assess dose-dependent effects.
-
Sample Collection: Blood samples were collected at multiple time points post-administration to determine plasma concentrations of the compounds. Urine was also collected to monitor markers of kidney function.
-
Bioanalysis: Plasma concentrations of this compound and D-serine were likely measured using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Safety Assessment: Renal safety was evaluated by measuring key markers of kidney function, including serum creatinine and blood urea nitrogen (BUN).[4]
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Area Under the Curve (AUC) and elimination half-life (t½) were calculated from the plasma concentration-time data.
Human Phase 1 Crossover Study (for this compound vs. D-serine)
-
Objective: To compare the pharmacokinetics of a single oral dose of this compound (CTP-692) versus D-serine in healthy volunteers.[4]
-
Study Design: A crossover study design was employed, where each participant received both this compound and D-serine at different times.[2]
-
Participants: 11 healthy volunteers.[2]
-
Administration: Single oral doses of this compound and D-serine were administered.
-
Sample Collection: Blood samples were collected at predetermined time points before and after drug administration to measure plasma concentrations.
-
Bioanalysis: Plasma concentrations of this compound and D-serine were quantified using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameter of interest was plasma exposure, likely assessed by comparing the AUC of this compound and D-serine.
Visualizations
Signaling Pathway of D-serine and this compound
D-serine, and by extension its deuterated form this compound, acts as a crucial co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission in the brain. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to it. This binding leads to the opening of the receptor's ion channel, allowing an influx of calcium ions (Ca2+) into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.
References
- 1. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 2. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Concert Pharma Initiates Phase 1 Single-Ascending Dose Trial of CTP-692 as an Adjunctive Treatment for Schizophrenia - Pharma Journalist [pharmajournalist.com]
- 5. This compound (CTP-692) / Sun Pharma [delta.larvol.com]
- 6. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-serine administration affects Nitric Oxide Synthase 1 Adaptor Protein and DISC1 expression in sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Deutarserine and Other NMDA Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia. This has led to the exploration of NMDA receptor agonists as potential therapeutic agents. This guide provides a comparative analysis of Deutarserine (deuterated D-serine), a novel NMDA receptor co-agonist, and other prominent NMDA agonists, with a focus on their efficacy, supported by experimental data.
Introduction to NMDA Receptor Agonists
The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, for activation. While glutamate is the primary excitatory neurotransmitter, the co-agonist site offers a key target for therapeutic intervention. Full agonists at this site, like D-serine and glycine, and partial agonists, such as D-cycloserine, have been investigated for their ability to ameliorate symptoms associated with NMDA receptor hypofunction.
This compound, a deuterated form of D-serine, represents a next-generation approach to NMDA receptor modulation. Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can alter the metabolic profile of a compound, often leading to a longer half-life and potentially a more favorable safety profile.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies comparing the efficacy of various NMDA receptor agonists.
Table 1: Preclinical Comparison of D-Serine and this compound (CTP-692)
| Parameter | D-Serine | This compound (CTP-692) | Key Findings |
| NMDA Receptor Activation | Similar functional activation in the presence of glutamate.[1] | Similar functional activation in the presence of glutamate.[1] | Both compounds exhibit comparable in vitro potency at the NMDA receptor. |
| Metabolic Stability | Shorter half-life. | Increased metabolic stability and longer half-life.[1][2] | Deuteration successfully prolonged the pharmacokinetic profile. |
| Renal Safety | Associated with potential nephrotoxicity at higher doses.[3] | Markedly decreased renal toxicity in preclinical testing.[1][2] | Deuteration appears to mitigate the risk of kidney damage observed with D-serine. |
| Brain Exposure | Standard | Potentially improved brain exposure.[4] | The longer half-life may contribute to more sustained target engagement in the CNS. |
Table 2: Clinical Efficacy of NMDA Agonists in Schizophrenia (Meta-analysis and Comparative Trial Data)
| Agent | Efficacy in Negative Symptoms | Efficacy in Positive Symptoms | Efficacy in Cognitive Symptoms | Key Studies |
| D-Serine | Significant improvement.[5][6] | Some studies show improvement.[7] | Inconsistent results; some studies show improvement at higher doses.[3][5][6] | Tsai et al., 1998[7]; Heresco-Levy et al., 2005[7]; Tuominen et al., 2005[5] |
| Glycine | Significant improvement.[5][6][8] | Generally no significant improvement. | Inconsistent results.[5][6] | Heresco-Levy et al., 2004[8]; Tuominen et al., 2005[5] |
| D-Cycloserine (Partial Agonist) | No significant difference from placebo.[5][6][8] | No significant improvement. | No significant improvement. | Heresco-Levy et al., 2004[8]; Tuominen et al., 2005[5] |
| This compound (CTP-692) | No statistically significant improvement compared to placebo.[4] | No statistically significant improvement compared to placebo.[4] | Not specifically reported, but overall primary endpoint was not met. | Phase 2 trial by Concert Pharmaceuticals[4] |
| Sarcosine (Glycine Transporter-1 Inhibitor) | Superior to placebo and D-serine (at 2 g/d) in some studies.[7] | Some studies show improvement. | Some studies show improvement. | Lane et al., 2005[7] |
Experimental Protocols
Preclinical Evaluation of this compound (CTP-692)
-
Objective: To assess the pharmacokinetics and renal safety of deuterated D-serine compared to D-serine.
-
Methodology:
-
In Vitro Receptor Activation Assay: The functional activation of the NMDA receptor by CTP-692 and D-serine in the presence of glutamate was measured to compare their intrinsic potencies.[1]
-
Pharmacokinetic Studies: Rats were administered equivalent doses of CTP-692 or D-serine. Blood samples were collected at various time points to determine plasma concentrations and calculate pharmacokinetic parameters such as area under the curve (AUC) and half-life.[1]
-
Renal Safety Assessment: Markers of kidney function, such as blood urea nitrogen (BUN) and creatinine, were monitored in animals receiving CTP-692 or D-serine to assess potential nephrotoxicity.[1]
-
Clinical Trial of this compound (CTP-692) in Schizophrenia
-
Objective: To evaluate the efficacy and safety of CTP-692 as an adjunctive treatment for schizophrenia.
-
Methodology:
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 325 patients with schizophrenia who were on a stable dose of an antipsychotic medication.[4]
-
Intervention: Patients were randomized to receive one of three doses of CTP-692 or a placebo once daily for 12 weeks.[4]
-
Primary Outcome Measure: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[4]
-
Secondary Outcome Measures: Changes in the positive and negative symptom subscales of the PANSS.[4]
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Hypothetical Clinical Trial Workflow
References
- 1. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 2. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 6. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative effects of glycine and D-cycloserine on persistent negative symptoms in schizophrenia: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Deutetrabenazine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Deutetrabenazine is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of three common analytical methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols, supporting data, and a discussion of the cross-validation of these techniques are presented to aid in method selection and implementation.
Deutetrabenazine is a deuterated analogue of tetrabenazine and acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2] Its therapeutic effect is achieved by depleting presynaptic dopamine, thereby alleviating the symptoms of hyperkinetic movement disorders.[2] The accurate measurement of Deutetrabenazine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.
Comparison of Analytical Method Performance
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance parameters of RP-HPLC, UV-Vis Spectrophotometry, and LC-MS/MS for the analysis of Deutetrabenazine.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 10-50 µg/mL[3] | 10-30 µg/mL[3] | Typically ng/mL range (Specific data for Deutetrabenazine not available in a single comprehensive report) |
| Accuracy (% Recovery) | 98-102%[3] | Data not consistently reported across multiple public sources | High (typically 85-115%)[4] |
| Precision (%RSD) | < 2%[3] | Data not consistently reported across multiple public sources | High (typically < 15%)[4] |
| Limit of Detection (LOD) | 1.93 µg/mL[3] | Data not consistently reported across multiple public sources | Very low (ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | 5.85 µg/mL[3] | Data not consistently reported across multiple public sources | Low (ng/mL range) |
| Selectivity | High | Moderate | Very High |
| Application | Routine quality control, formulation analysis | Simple, cost-effective quantification | Bioanalysis, metabolite identification, trace analysis |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high selectivity and is suitable for the routine quality control of Deutetrabenazine in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Phenomenex C18)[3]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 284 nm[3]
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Deutetrabenazine reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range.
-
Sample Preparation: Crush tablets or dissolve the formulation in a suitable solvent, followed by filtration to remove excipients. Dilute the filtered solution to a concentration within the calibration range.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This technique offers a simple and cost-effective approach for the quantification of Deutetrabenazine, particularly in bulk drug and simple formulations.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
0.1 N Hydrochloric Acid (HCl)[3]
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of Deutetrabenazine in 0.1 N HCl. The reported λmax is 282 nm.[3]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Deutetrabenazine in 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve over the desired concentration range (e.g., 10-30 µg/mL).[3]
-
Sample Preparation: Dissolve the sample in 0.1 N HCl and dilute to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at 282 nm against a 0.1 N HCl blank.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it the gold standard for the bioanalysis of Deutetrabenazine and its metabolites in biological matrices such as plasma and urine.
Instrumentation:
-
LC-MS/MS system (e.g., API 4000)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Deutetrabenazine and its metabolites.
Sample Preparation:
-
Protein Precipitation or Solid-Phase Extraction (SPE): To remove proteins and other interfering substances from the biological matrix.
Signaling Pathway and Experimental Workflow
Deutetrabenazine's mechanism of action involves the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines like dopamine into synaptic vesicles.[1][2] This inhibition leads to the depletion of these neurotransmitters at the synapse, which is the therapeutic basis for its use in hyperkinetic movement disorders.
Caption: Mechanism of Deutetrabenazine via VMAT2 inhibition.
The cross-validation of these analytical methods is a critical step to ensure the reliability and consistency of results. This process typically involves analyzing the same set of samples using two or more different methods and comparing the outcomes.
Caption: Workflow for cross-validating analytical methods.
References
Deutarserine vs. D-serine: A Comparative Analysis of Isotopic Effects in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the deuterated D-serine analog, Deutarserine (CTP-692), and its non-deuterated counterpart, D-serine. This analysis is supported by preclinical and clinical experimental data, offering insights into the isotopic effects on pharmacokinetics, safety, and therapeutic potential.
This compound was developed with the aim of improving upon the therapeutic profile of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, for the adjunctive treatment of schizophrenia.[1][2] The rationale was based on the "deuterium effect," where the substitution of hydrogen with its heavier isotope, deuterium, can alter metabolic pathways and potentially enhance a drug's properties. While this compound's clinical development was ultimately discontinued due to a lack of efficacy in a Phase 2 trial, the comparative data generated provides a valuable case study on the application of deuterium chemistry in drug design.[2][3][4]
Pharmacodynamic and Pharmacokinetic Comparison
Preclinical and Phase 1 clinical studies revealed significant differences in the pharmacokinetic profiles of this compound and D-serine, while their fundamental mechanism of action remained consistent.
Pharmacodynamics: In preclinical evaluations, both this compound and D-serine demonstrated similar functional activation of the NMDA receptor in the presence of glutamate.[1] This indicates that the isotopic modification did not interfere with the molecule's ability to bind to and modulate its intended pharmacological target.
Pharmacokinetics: The primary advantage of deuteration was observed in the pharmacokinetic parameters. Preclinical studies showed that this compound had increased metabolic stability, leading to greater plasma exposure (as measured by the area under the curve, AUC) and a longer half-life compared to equivalent doses of D-serine.[1] These findings were subsequently confirmed in a Phase 1 clinical trial in healthy volunteers, where this compound exhibited increased plasma exposure compared to D-serine.[5][6][7]
| Parameter | This compound (CTP-692) | D-serine | Data Source |
| NMDA Receptor Activation | Similar to D-serine | Endogenous co-agonist | Preclinical[1] |
| Metabolic Stability | Increased | Lower | Preclinical[1] |
| Plasma Exposure (AUC) | Greater than D-serine | Baseline | Preclinical & Phase 1[1][5][6][7] |
| Half-life | Longer than D-serine | Shorter | Preclinical[1] |
| Inter-individual Variability | Low | Highly variable | Phase 1[5] |
Safety and Tolerability Profile
A key driver for the development of this compound was to mitigate the potential for renal toxicity associated with D-serine.[1][2]
Preclinical Safety: In animal models, acute dosing with D-serine led to significant elevations in serum creatinine and blood urea nitrogen, which are key indicators of kidney damage.[1][6] In contrast, this compound administration at comparable doses did not produce these undesirable changes, suggesting a markedly improved renal safety profile.[1][6]
Clinical Safety: The improved renal safety of this compound was a significant finding in the Phase 1 clinical trials. In both single and multiple ascending dose studies in healthy volunteers, this compound was well-tolerated, and importantly, key blood and urine markers of kidney function showed no signs of renal impairment.[5][7] The Phase 2 trial in schizophrenia patients also reported that this compound was generally well-tolerated, with adverse events being predominantly mild and evenly distributed across treatment and placebo groups.[3][8]
| Safety Parameter | This compound (CTP-692) | D-serine | Data Source |
| Renal Safety (Preclinical) | No significant changes in creatinine or BUN | Highly elevated creatinine and BUN | Preclinical[1][6] |
| Renal Safety (Clinical) | No signs of renal impairment | Known risk of renal toxicity | Phase 1[5][7] |
| General Tolerability | Well-tolerated | Generally well-tolerated at therapeutic doses | Phase 1 & 2[3][5][8] |
Experimental Protocols
Preclinical In Vivo Pharmacokinetic and Safety Study: Male Wistar rats were administered either this compound or D-serine. Plasma concentrations of both compounds were measured over time using gas chromatography-mass spectrometry to determine pharmacokinetic parameters such as AUC and half-life.[9] For safety assessment, serum creatinine and blood urea nitrogen levels were measured 24 hours after administration to evaluate potential nephrotoxicity.[1][9]
Phase 1 Crossover Pharmacokinetic Study: A crossover study was conducted in 11 healthy volunteers who received both this compound and D-serine.[5][7] This design allowed for a direct intra-individual comparison of the pharmacokinetic profiles. Plasma samples were collected at various time points after administration to assess and compare the plasma exposure of the two compounds.[5][7]
Phase 2 Efficacy and Safety Study: This was a double-blind, randomized, placebo-controlled trial involving 325 patients with schizophrenia who were on a stable dose of an antipsychotic medication.[3][8][10] Patients were randomized to receive once-daily doses of 1g, 2g, or 4g of this compound or a placebo for 12 weeks.[3][10] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 12.[3][10] Safety and tolerability were also monitored throughout the study.
Signaling Pathway and Therapeutic Rationale
D-serine, and by extension this compound, exerts its effects by acting as a co-agonist at the glycine site of the NMDA receptor.[11][12] The activation of this receptor is crucial for excitatory neurotransmission and synaptic plasticity.
Caption: D-serine/Deutarserine acts as a co-agonist at the NMDA receptor.
The therapeutic rationale for using a D-serine analog in schizophrenia stems from the hypothesis of NMDA receptor hypofunction in the pathophysiology of the disease.[1] By increasing the availability of a co-agonist, the aim was to enhance NMDA receptor activity and thereby ameliorate the symptoms of schizophrenia.
References
- 1. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. businesswire.com [businesswire.com]
- 4. Concert Pharmaceuticals Switches Focus After Schizophrenia Drug Falls Flat - BioSpace [biospace.com]
- 5. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 6. Concert Pharma Initiates Phase 1 Single-Ascending Dose Trial of CTP-692 as an Adjunctive Treatment for Schizophrenia - Pharma Journalist [pharmajournalist.com]
- 7. Concert Pharmaceuticals to launch Phase II trial in schizophrenia [clinicaltrialsarena.com]
- 8. Concert's schizophrenia treatment trial fails to meet endpoints [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Concert Pharmaceuticals Initiates CTP-692 Phase 2 Trial in Schizophrenia - BioSpace [biospace.com]
- 11. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Neuromodulators: Deutetrabenazine and Sarcosine in Preclinical and Clinical Settings
For Immediate Release – In the landscape of neuromodulatory therapeutics, deutetrabenazine and sarcosine present distinct mechanisms of action and have been investigated for different neurological and psychiatric conditions. While direct head-to-head in vivo comparisons are not available in published literature, a comprehensive review of their individual preclinical and clinical data provides valuable insights for researchers and drug development professionals. This guide synthesizes the available in vivo data for deutetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, and sarcosine, a glycine transporter 1 (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist.
Executive Summary
Deutetrabenazine is a deuterated form of tetrabenazine, approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Its mechanism centers on the depletion of monoamines, particularly dopamine, from presynaptic nerve terminals.[3][4][5] The deuteration of the molecule extends its half-life, allowing for less frequent dosing and a potentially more favorable side-effect profile compared to its parent compound, tetrabenazine.[6][7]
Sarcosine, on the other hand, enhances NMDA receptor function by inhibiting the reuptake of glycine, an NMDA receptor co-agonist, and by directly acting as a co-agonist itself.[8][9][10] It has been primarily investigated as an adjunctive therapy for schizophrenia, aiming to ameliorate negative and cognitive symptoms associated with NMDA receptor hypofunction.[11][12][13]
This guide will delve into the distinct signaling pathways, comparative efficacy from separate clinical trials, and the experimental protocols utilized in key in vivo studies for both compounds.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of deutetrabenazine and sarcosine stem from their modulation of different neurotransmitter systems.
Deutetrabenazine: As a reversible inhibitor of VMAT2, deutetrabenazine blocks the uptake of monoamines (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles.[3][4][5] This leads to their depletion from nerve terminals, thereby reducing monoaminergic neurotransmission.[1] The primary therapeutic effect in hyperkinetic movement disorders like Huntington's chorea is attributed to the depletion of dopamine.[3][6]
Sarcosine: Sarcosine's mechanism is twofold. Primarily, it acts as a selective inhibitor of GlyT1, the transporter responsible for clearing glycine from the synaptic cleft.[8][14] This inhibition increases the synaptic concentration of glycine, which then acts as a co-agonist at the NMDA receptor.[12] Additionally, studies have shown that sarcosine can directly act as a co-agonist at the glycine binding site of the NMDA receptor.[9][10] Both actions enhance NMDA receptor-mediated neurotransmission.
Comparative Efficacy and Safety: A Look at the Data
Direct comparative efficacy data from a head-to-head in vivo study is unavailable. The following tables summarize key findings from separate clinical trials for deutetrabenazine in Huntington's disease and sarcosine in schizophrenia.
Table 1: Deutetrabenazine Efficacy and Safety in Huntington's Disease (First-HD Trial)
| Parameter | Deutetrabenazine Group | Placebo Group | p-value | Reference |
| Primary Efficacy Endpoint | ||||
| Change in Total Maximal Chorea Score | -4.4 | -1.9 | <0.001 | [6][15][16] |
| Secondary Efficacy Endpoints | ||||
| Treatment Success (Patient Global Impression of Change) | 51% | 20% | 0.002 | [15] |
| Treatment Success (Clinician Global Impression of Change) | 42% | 13% | 0.002 | [15] |
| Common Adverse Events | ||||
| Somnolence | >7% | Not specified | Not significant | [6] |
| Diarrhea | 4 patients | 0 patients | Not specified | [6] |
Table 2: Sarcosine Efficacy in Schizophrenia (Adjunctive Therapy)
| Study | Patient Population | Primary Outcome Measure | Key Findings | Reference |
| Lane et al. (2005) | Acutely ill schizophrenia patients on atypical antipsychotics | Improvement in negative symptoms | Sarcosine (2 g/day ) was superior to d-serine in improving negative symptoms. | [13] |
| Tsai et al. (2004b) | Chronically stable schizophrenia patients | Improvement in positive and negative symptoms | Sarcosine adjuvant therapy improved both positive and negative symptoms. | [13] |
| Strzelecki et al. | Stable schizophrenia patients | Changes in brain metabolites | Sarcosine (2 g/day ) led to significant increases in NAA/Cho, mI/Cr, and mI/Cho ratios in the left DLPFC after six months. | [17] |
Experimental Protocols in Key In Vivo Studies
Detailed methodologies are crucial for the interpretation and replication of in vivo research. Below are summaries of the experimental designs for pivotal studies of deutetrabenazine and sarcosine.
Deutetrabenazine: The First-HD Trial
The "First-HD" study was a Phase III, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of deutetrabenazine in managing chorea in patients with Huntington's disease.[6][15]
-
Participants: 90 ambulatory adults with a diagnosis of manifest Huntington's disease and a total maximal chorea score of ≥8.[6][15]
-
Intervention: Patients were randomized 1:1 to receive either deutetrabenazine or a placebo.[6]
-
Dosing: The deutetrabenazine dose was titrated over 8 weeks to an optimal dose, which was then maintained for 4 weeks. This was followed by a 1-week washout period.[6] The initial daily dose was 6 mg, with weekly increases of 6 mg until chorea was controlled or a maximum dose of 48 mg per day was reached.[18]
-
Primary Endpoint: The change in the total maximal chorea score from baseline to the maintenance therapy period.[6]
Sarcosine: In Vivo Calcium Imaging in a Schizophrenia Mouse Model
A study by Hsieh et al. utilized in vivo calcium imaging to investigate the effects of sarcosine on neuronal activity in a mouse model of NMDA receptor hypofunction, which is relevant to schizophrenia.
-
Animal Model: Mice with genetically encoded calcium indicators were used. NMDA receptor hypofunction was induced by the administration of MK-801 (0.2 mg/kg).[11]
-
Intervention: The effects of sarcosine (500 mg/kg or 1000 mg/kg) on neuronal activity in the dorsal CA1 region of the hippocampus were observed.[11]
-
Methodology: In vivo calcium imaging was employed to measure the dynamics of fluorescence from dCA1 hippocampal neurons as the mice explored an open field. This allowed for the direct measurement and comparison of neuronal properties.[11]
-
Key Measurements: The study assessed fluorescence intensity of dCA1 neurons, the correlation coefficient between the fluorescence dynamics of pairs of cells, and the spatial correlations of place fields.[11]
Conclusion
Deutetrabenazine and sarcosine represent two distinct approaches to neuromodulation, targeting different neurotransmitter systems and, consequently, different pathological conditions. Deutetrabenazine's efficacy in treating hyperkinetic movement disorders is well-established through robust clinical trials, with its primary mechanism being the depletion of presynaptic monoamines. Sarcosine shows promise in addressing the negative and cognitive symptoms of schizophrenia by enhancing NMDA receptor function, a mechanism that is supported by preclinical in vivo studies and initial clinical trials.
References
- 1. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 6. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]
- 12. Sarcosine for Schizophrenia [schizophrenia.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. freshriverhealthcare.com [freshriverhealthcare.com]
- 16. scienceopen.com [scienceopen.com]
- 17. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deutetrabenazine modestly reduces chorea of Huntington disease | MDedge [ma1.mdedge.com]
Deutarserine's Role in Schizophrenia Research: A Clarification and Comparative Guide to NMDA Receptor Biomarker Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the interest in Deutarserine (CTP-692) and its connection to biomarker tracing in schizophrenia research. It is important to clarify at the outset that this compound was developed as a therapeutic agent and not a biomarker tracer. Its mechanism of action as a deuterated form of D-serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, positioned it as a potential adjunctive treatment for schizophrenia[1][2]. However, its development was halted after a Phase 2 clinical trial did not meet its primary endpoints[2][3].
Given the interest in this area, this guide will pivot to a comparative analysis of actual biomarker tracers being investigated for the same molecular target as this compound—the NMDA receptor—a key player in the pathophysiology of schizophrenia[4][5]. We will objectively compare the performance of several positron emission tomography (PET) radioligands designed to visualize and quantify NMDA receptor function in vivo, supported by available experimental data.
This compound (CTP-692): Therapeutic Intent vs. Biomarker Tracer
This compound was engineered to enhance the therapeutic properties of D-serine, which is known to be deficient in individuals with schizophrenia[1]. By activating NMDA receptors, it was hoped that CTP-692 could improve the positive, negative, and cognitive symptoms of the disorder[1]. The deuteration was intended to improve the pharmacokinetic profile and renal safety compared to non-deuterated D-serine[3][6]. While its clinical development for schizophrenia was not successful, the pursuit of targeting the NMDA receptor remains a critical area of research.
Comparative Analysis of NMDA Receptor PET Tracers
The development of reliable PET tracers for the NMDA receptor has been challenging, but several candidates have been evaluated. These tracers are crucial for understanding NMDA receptor hypofunction in schizophrenia and for developing novel therapeutics. Below is a comparison of some key investigational NMDA receptor PET tracers.
Quantitative Data Summary
| Tracer | Target Site | Binding Affinity (Ki or Kd) | Key Findings in Validation Studies | Limitations |
| [¹¹C]GMOM | Ion Channel (PCP site) | 15-22 nM (Ki)[7] | Only PET tracer to show selectivity for the NMDA receptor ion-channel site in human imaging studies. Ketamine administration reduced tracer uptake, suggesting specific binding[8]. | Further validation and widespread clinical use are limited. |
| [¹⁸F]PK-209 | Ion Channel (PCP site) | 18 nM (Ki)[7] | Showed high affinity and selectivity in preclinical studies. Primate studies showed reduced brain distribution after administration of an NMDA receptor antagonist (MK-801)[7]. | Human studies showed that the interaction with the binding site was not sufficiently reproducible or specific for reliable quantification. Did not show consistent changes after ketamine administration[7]. |
| [¹⁸F]GE-179 | Ion Channel (PCP site) | Not specified in results | Binds to the open state of the NMDA receptor ion channel, potentially acting as a use-dependent marker. Increased global brain uptake was observed during deep brain stimulation in pigs[8]. | Drug challenge studies in rats and nonhuman primates failed to show significant differences in brain signals during NMDA-specific modulation[9]. |
| [¹¹C]Me-NB1 | GluN2B Subunit | Not specified in results | Developed for imaging GluN1/GluN2B-containing NMDA receptors. Successfully used in rats to show dose-dependent receptor occupancy by a GluN2B modulator (eliprodil)[10]. | Primarily preclinical data available; human studies are needed to validate its utility. |
| [¹¹C]HACH242 | GluN2B Subunit | Not specified in results | Evaluated in non-human primates. Showed a suitable kinetic profile in the brain with low accumulation of lipophilic radiometabolites[11][12]. | Did not show consistent changes in brain uptake after administration of a GluN2B negative allosteric modulator (radiprodil), suggesting potential issues with specific binding or influence from other factors like blood flow[11][12]. |
Experimental Protocols
General Protocol for PET Tracer Validation in Humans
A typical experimental protocol for the initial validation of a novel NMDA receptor PET tracer in healthy human subjects involves the following key steps, as exemplified by the study of [¹⁸F]PK-209[7].
-
Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent and screening for any contraindications to PET scanning or the challenge drug.
-
Radiosynthesis: The PET tracer is synthesized and radiolabeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C) according to established radiochemistry protocols.
-
PET Scan Acquisition:
-
A dynamic PET scan is acquired over a period of approximately 120 minutes immediately following the intravenous injection of the radiotracer.
-
Arterial blood sampling is performed throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of the parent compound versus its metabolites. This allows for the generation of a metabolite-corrected arterial input function.
-
-
Test-Retest Reproducibility: A subset of subjects undergoes a second PET scan under the same baseline conditions on a different day to assess the test-retest variability of the tracer's binding parameters.
-
Pharmacological Challenge Study: Another subset of subjects undergoes a baseline PET scan and a second scan after the administration of a pharmacological agent known to interact with the NMDA receptor (e.g., ketamine). This is done to assess the specificity of the tracer's binding to the target receptor. A reduction in tracer binding after the drug challenge indicates specific binding.
-
Kinetic Modeling: The acquired PET data and the arterial input function are used to fit various kinetic models (e.g., two-tissue compartment model) to estimate key parameters such as the volume of distribution (VT) or the net influx rate (Ki), which reflect receptor density and availability.
Visualizations
Caption: Simplified signaling pathway of the NMDA receptor, the target of this compound and related PET biomarker tracers.
Caption: General workflow for the validation of a novel PET biomarker tracer for neuroreceptor imaging.
References
- 1. Concert Pharmaceuticals Initiates CTP-692 Phase 2 Trial in Schizophrenia - BioSpace [biospace.com]
- 2. Concert's schizophrenia treatment trial fails to meet endpoints [clinicaltrialsarena.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Neuroimaging Biomarkers in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Concert Pharma Initiates Phase 1 Single-Ascending Dose Trial of CTP-692 as an Adjunctive Treatment for Schizophrenia - Pharma Journalist [pharmajournalist.com]
- 7. First in human evaluation of [18F]PK-209, a PET ligand for the ion channel binding site of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Evaluation of the Novel PET Tracer [11C]HACH242 for Imaging the GluN2B NMDA Receptor in Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Deutarserine's Off-Target Profile: A Comparative Analysis Against Second-Generation Antipsychotics
Deutarserine (CTP-692), a deuterated form of D-serine, was developed as an adjunctive therapy for schizophrenia with the primary goal of improving the safety profile of its parent compound. While its development was discontinued due to efficacy concerns, an analysis of its intended safety benefits compared to the off-target effects of commonly used second-generation antipsychotics (SGAs) provides valuable insights for drug development professionals. This guide objectively compares the known safety profile of this compound with that of established alternatives like olanzapine, risperidone, quetiapine, and aripiprazole, supported by available data and detailed experimental methodologies.
This compound was designed to act as a co-agonist at the NMDA receptor, a distinct mechanism from the dopamine and serotonin receptor antagonism characteristic of most SGAs. The key innovation of this compound lies in its deuteration, which aimed to reduce the formation of metabolites responsible for the nephrotoxicity observed with D-serine. Preclinical and early clinical data indicated success in this regard, positioning this compound as a potentially safer alternative from a renal perspective.
Comparative Safety and Off-Target Effects
The primary off-target concern for the parent compound of this compound, D-serine, is renal toxicity.[1] In contrast, second-generation antipsychotics are associated with a broad range of off-target effects due to their interactions with multiple neurotransmitter receptors, leading to metabolic, cardiovascular, and other adverse events.
Preclinical studies demonstrated that while D-serine administration led to significant elevations in serum creatinine and blood urea nitrogen (BUN), key markers of kidney dysfunction, this compound did not cause these undesirable changes.[1][2][3] Phase 1 clinical trials in healthy volunteers further supported these findings, showing that this compound was well-tolerated and did not produce any signs of renal impairment.[4]
The following table summarizes the comparative off-target profiles, focusing on this compound's intended primary safety advantage and the well-documented off-target effects of leading SGAs. The affinity of a drug for a receptor is represented by the Ki value (in nM), where a lower value indicates a higher binding affinity.
| Drug | Primary Target | Key Off-Target Affinities (Ki, nM) & Associated Clinical Effects |
| This compound (CTP-692) | NMDA Receptor (Co-agonist) | Primary Safety Feature: Designed to avoid the renal toxicity associated with its parent compound, D-serine. Preclinical and Phase 1 data showed no signs of renal impairment.[1][4] |
| Olanzapine | D₂/5-HT₂A Antagonist | High Affinity: H₁ (7 nM), M₁ (1.9 nM) Associated Effects: Significant weight gain, sedation, and metabolic syndrome (hyperglycemia, dyslipidemia).[5][6] Strong anticholinergic effects. |
| Risperidone | D₂/5-HT₂A Antagonist | High Affinity: α₁ (0.8 nM), D₂ (3.3 nM) Associated Effects: Higher risk of extrapyramidal symptoms (EPS) at higher doses, hyperprolactinemia, orthostatic hypotension.[5][7] |
| Quetiapine | D₂/5-HT₂A Antagonist | High Affinity: H₁ (4.41 nM), α₁ (14.6 nM) Associated Effects: Sedation, orthostatic hypotension, weight gain, and metabolic changes.[6][8] Lower risk of EPS. |
| Aripiprazole | D₂ Partial Agonist / 5-HT₁A Partial Agonist / 5-HT₂A Antagonist | Moderate Affinity: D₂ (0.34 nM), 5-HT₁A (1.7 nM), 5-HT₂A (3.4 nM) Associated Effects: Lower risk of weight gain and metabolic issues compared to olanzapine. Can cause akathisia.[5][9] |
Note: Ki values are compiled from various sources and may differ slightly between studies. They are presented here to illustrate relative affinities.
Signaling Pathways and Off-Target Liabilities
The differing mechanisms of action between this compound and SGAs result in distinct downstream signaling effects and potential liabilities. This compound aimed to modulate the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. SGAs, conversely, exert their effects and off-target actions through a variety of G-protein coupled receptors.
Experimental Protocols
The determination of off-target effects is a critical component of preclinical drug development. A standard method for assessing a compound's selectivity is through receptor binding assays.
Protocol: Radioligand Binding Assay for Off-Target Profiling
Objective: To determine the binding affinity (Ki) of a test compound (e.g., an SGA) for a panel of off-target receptors.
Materials:
-
Test compound and reference compounds.
-
Radioligand specific to the receptor of interest (e.g., [³H]-pyrilamine for H₁ receptors).
-
Membrane preparations from cells expressing the target receptor.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known reference ligand.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the diluted test compound or buffer (for total binding).
-
Incubation: Add a fixed concentration of the specific radioligand to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Although this compound did not proceed to market, its development highlights a key strategy in drug design: mitigating known toxicity through chemical modification. The comparison with SGAs underscores a fundamental trade-off in psychopharmacology. While this compound offered a potentially cleaner profile concerning a specific, serious off-target effect (renal toxicity), the approved SGAs provide broad efficacy at the cost of a complex off-target profile that requires careful patient management. This analysis serves as a guide for researchers in evaluating the multifaceted nature of drug safety, emphasizing the importance of comprehensive off-target profiling in the development of novel therapeutics.
References
- 1. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Concert Pharmaceuticals to study CTP-692 in healthy subjects [clinicaltrialsarena.com]
- 4. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 5. Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. brain-health.co [brain-health.co]
- 9. Atypical antipsychotics: Uses, side effects, examples [medicalnewstoday.com]
Deutarserine vs. D-Serine: A Comparative Analysis of Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Deutarserine (CTP-692) and its non-deuterated counterpart, D-serine. The information presented herein is supported by available preclinical and clinical data to assist researchers and drug development professionals in their assessment of these compounds.
Introduction
D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor and has been investigated as a potential therapeutic agent for conditions such as schizophrenia.[1] However, its clinical utility has been hampered by concerns regarding its pharmacokinetic profile and potential for nephrotoxicity at high doses.[1][2] this compound, a deuterated form of D-serine, was developed to address these limitations by improving its metabolic stability.[3] Deuteration, the selective replacement of hydrogen atoms with deuterium, can slow down metabolic processes, leading to an extended half-life and increased systemic exposure of a drug.
Comparative Metabolic Stability: Preclinical and Clinical Findings
Preclinical and Phase 1 clinical studies have demonstrated that this compound exhibits enhanced metabolic stability compared to D-serine. This is primarily attributed to the kinetic isotope effect, where the substitution of hydrogen with the heavier isotope deuterium slows the rate of enzymatic metabolism. The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO).[4]
Quantitative Analysis of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and D-serine from available studies.
| Pharmacokinetic Parameter | This compound (CTP-692) | D-serine | Study Type | Reference |
| Plasma Half-life (t½) | Longer than D-serine | ~1.2 hours (in mice) | Preclinical (mice) | [5] |
| Area Under the Curve (AUC) | Greater than D-serine | - | Preclinical & Phase 1 | [6][7] |
| Plasma Exposure | Increased compared to D-serine | Baseline | Phase 1 Crossover Study (n=11) | [6] |
Specific numerical values for some parameters for this compound are not publicly available in the provided search results but are qualitatively described as improved compared to D-serine.
Experimental Protocols
In Vivo Assessment of Pharmacokinetics in Healthy Volunteers (Phase 1)
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. A key component of this program was a crossover study designed to directly compare the pharmacokinetic profiles of this compound and D-serine.
-
Study Design: A single-dose, open-label, randomized, two-period crossover study.
-
Participants: 11 healthy adult volunteers.
-
Intervention: Participants received a single oral dose of this compound (CTP-692) and a single oral dose of D-serine, with a washout period between the two administrations.
-
Sampling: Blood samples were collected at predetermined time points post-administration to measure plasma concentrations of each compound.
-
Analysis: Pharmacokinetic parameters, including AUC and other relevant metrics, were calculated and compared between the two treatment periods.
-
Bioanalytical Method: Plasma concentrations of this compound and D-serine were likely determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
Preclinical Assessment of Metabolic Stability and Safety
Preclinical studies in animal models were conducted to assess the metabolic stability and safety profile of this compound in comparison to D-serine.
-
Animal Model: Rodent models (e.g., rats, mice) were likely used.
-
Administration: Both compounds were administered orally or intravenously to different groups of animals.
-
Pharmacokinetic Analysis: Blood samples were collected over time to determine the pharmacokinetic profiles, including half-life and AUC.
-
Metabolic Stability Assessment: In vitro studies using liver microsomes or recombinant D-amino acid oxidase may have been performed to directly compare the rate of metabolism of this compound and D-serine.
-
Safety Evaluation: Markers of renal function, such as blood urea nitrogen (BUN) and creatinine, were monitored to assess the potential for nephrotoxicity.
Visualizing the Experimental Workflow and Metabolic Pathway
Experimental Workflow for Comparative Pharmacokinetic Analysis
Caption: Workflow of the Phase 1 crossover study comparing the pharmacokinetics of this compound and D-serine.
D-serine Metabolic Pathway and the Impact of Deuteration
Caption: Metabolic pathway of D-serine via D-amino acid oxidase and the inhibitory effect of deuteration.
Conclusion
The available data strongly indicates that this compound possesses enhanced metabolic stability compared to D-serine. This is evidenced by its longer half-life and increased plasma exposure observed in both preclinical and Phase 1 clinical studies. The strategic deuteration of D-serine effectively slows its degradation by D-amino acid oxidase. While this compound ultimately did not demonstrate efficacy in a Phase 2 trial for schizophrenia, the findings regarding its improved pharmacokinetic profile provide valuable insights for the application of deuteration technology in drug development to enhance the metabolic properties of other compounds.[2]
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 7. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
No Evidence of Failed Schizophrenia Trials for Deutetrabenazine; Drug Approved for Antipsychotic-Induced Movement Disorders
Contrary to the premise of failed clinical trials for schizophrenia, the vesicular monoamine transporter 2 (VMAT2) inhibitor deutetrabenazine was not developed as a primary treatment for psychosis. Instead, it has been successfully developed and approved for the management of tardive dyskinesia (TD), a movement disorder often caused by long-term use of antipsychotic medications prescribed for schizophrenia and other psychiatric conditions. This guide provides a comparative analysis of deutetrabenazine's clinical trial data in tardive dyskinesia with that of standard-of-care antipsychotics, risperidone and olanzapine, in schizophrenia to offer researchers and drug development professionals a clear perspective on their respective clinical profiles.
Deutetrabenazine works by depleting presynaptic dopamine, which is thought to be hyperactive in the striatum of individuals with schizophrenia. This mechanism provides a strong rationale for its investigation in tardive dyskinesia. The pivotal clinical trials for deutetrabenazine, ARM-TD and AIM-TD, were conducted in patients with tardive dyskinesia, a significant portion of whom had a primary diagnosis of schizophrenia.
Comparative Efficacy Data
The efficacy of deutetrabenazine in treating tardive dyskinesia was primarily measured by the change in the Abnormal Involuntary Movement Scale (AIMS) score. For the comparator antipsychotics, risperidone and olanzapine, the primary efficacy measure in their respective schizophrenia trials was the change in the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) total score.
Table 1: Comparative Efficacy of Deutetrabenazine, Risperidone, and Olanzapine in Relevant Clinical Trials
| Drug | Trial | Primary Indication | Primary Efficacy Endpoint | Baseline Score (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value |
|---|---|---|---|---|---|---|---|
| Deutetrabenazine | ARM-TD | Tardive Dyskinesia | Change in AIMS Score | Not Specified | -3.0[1][2] | -1.6[1][2] | 0.019[1][2] |
| Deutetrabenazine | AIM-TD (24 mg/day) | Tardive Dyskinesia | Change in AIMS Score | Not Specified | -3.2 | -1.4 | 0.003 |
| Deutetrabenazine | AIM-TD (36 mg/day) | Tardive Dyskinesia | Change in AIMS Score | Not Specified | -3.3 | -1.4 | 0.001 |
| Risperidone | Multiple Trials (Meta-analysis) | Schizophrenia | Change in PANSS/BPRS Score | 85-94 (PANSS) | Statistically significant improvement vs. placebo | - | <0.05 |
| Olanzapine | Retrospective Study | Schizophrenia | Change in PANSS Score | 92.3 | -35.4 | Not Applicable | <0.001 |
Comparative Safety and Tolerability
The safety profiles of deutetrabenazine, risperidone, and olanzapine reflect their different mechanisms of action and therapeutic indications.
Table 2: Comparative Safety and Tolerability
| Adverse Event | Deutetrabenazine (ARM-TD/AIM-TD) | Risperidone | Olanzapine |
|---|---|---|---|
| Somnolence/Sedation | 10.2% - 13.8% | Common | 22% |
| Anxiety | 3.4%[1][2] | Common | Common |
| Depression | 1.7%[1][2] | Common | Common |
| Akathisia | Low incidence | Common | 6.4% |
| Parkinsonism | No worsening noted[1][2] | Common | Low incidence |
| Weight Gain | Not a prominent side effect | Common | 28% |
| Dry Mouth | Not a prominent side effect | Common | 15% |
| Dizziness | Not a prominent side effect | Common | 18% |
Experimental Protocols
Deutetrabenazine (ARM-TD Study)
-
Objective: To determine the efficacy and safety of deutetrabenazine for tardive dyskinesia.[1][2]
-
Design: Randomized, double-blind, placebo-controlled, multicenter trial.[1][2]
-
Participants: 117 patients with moderate to severe tardive dyskinesia and an AIMS score of ≥6.[1][2]
-
Intervention: Deutetrabenazine or placebo for 12 weeks. The deutetrabenazine dose was titrated to an optimal level over 6 weeks and maintained for another 6 weeks.[3]
-
Primary Endpoint: Change in AIMS score from baseline to week 12.[1][2]
-
Secondary Endpoints: Treatment success on the Clinical Global Impression of Change (CGIC) and Patient Global Impression of Change (PGIC).[1][2]
Risperidone (General Schizophrenia Trial Design)
-
Objective: To evaluate the efficacy and safety of risperidone in treating the symptoms of schizophrenia.
-
Design: Typically randomized, double-blind, placebo- and/or active-controlled trials.
-
Participants: Patients diagnosed with schizophrenia, often experiencing an acute exacerbation.
-
Intervention: Risperidone at various fixed or flexible doses (e.g., 2-8 mg/day) compared with placebo or another antipsychotic (e.g., haloperidol) for several weeks (typically 6-8 weeks).
-
Primary Endpoint: Change in total PANSS or BPRS score from baseline.
-
Secondary Endpoints: Changes in PANSS subscale scores, Clinical Global Impression (CGI) scores, and safety assessments.
Olanzapine (General Schizophrenia Trial Design)
-
Objective: To assess the efficacy and safety of olanzapine for the treatment of schizophrenia.
-
Design: Commonly randomized, double-blind, placebo- and/or active-controlled trials.
-
Participants: Patients with a diagnosis of schizophrenia.
-
Intervention: Olanzapine in a dose range of 5-20 mg/day, compared against placebo or another antipsychotic for a duration of 6 weeks or longer.
-
Primary Endpoint: Change in total PANSS or BPRS score from baseline.
-
Secondary Endpoints: Response rates, changes in negative symptoms, and safety and tolerability assessments.
Visualizations
Signaling Pathway
References
Benchmarking Deutarserine: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex biological matrices. This guide provides a comprehensive comparison of Deutarserine, a deuterated analog of D-serine, against other deuterated internal standards. While direct comparative performance data for this compound is not extensively published due to its primary development as a therapeutic agent, this document benchmarks its expected performance based on the well-established principles and advantages of using deuterated standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
This compound (CTP-692) was developed by Concert Pharmaceuticals and is a deuterium-modified version of the endogenous amino acid D-serine.[1][2] Although its clinical development for schizophrenia was discontinued, its properties as a stable isotope-labeled compound make it an excellent candidate for use as an internal standard in bioanalytical assays.[2][3][4]
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis for several key reasons:
-
Near-Identical Physicochemical Properties : Deuterium substitution results in a minimal change to the chemical properties of a molecule.[5] This means a deuterated standard like this compound will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to its non-deuterated counterpart, D-serine.[6]
-
Co-elution for Matrix Effect Compensation : The ability of a deuterated internal standard to co-elute with the analyte is its most significant advantage.[6] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS assays.[7] Because the deuterated standard experiences the same matrix effects as the analyte, the ratio of their signals remains constant, leading to more accurate and precise quantification.[7][8]
-
Improved Accuracy and Precision : The use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[7] This is because it effectively compensates for variability introduced during sample preparation, injection volume, and instrument response.[6]
Performance Comparison: Deuterated vs. Other Internal Standards
While specific data for this compound is not available, the performance benefits of using deuterated standards have been demonstrated across a wide range of analytes. The following table summarizes the expected performance improvements based on data from similar compounds.
| Performance Metric | No Internal Standard | Analog Internal Standard | Deuterated Internal Standard (e.g., this compound) |
| Accuracy (% Bias) | Can be high and variable | Improved, but can still show bias | Typically low bias (<5%) |
| Precision (%RSD) | Often >15-20% | 5-15% | Typically <5% |
| Matrix Effect | High and uncompensated | Partially compensated | Highly compensated |
| Extraction Recovery | Uncompensated | Partially compensated | Highly compensated |
This table represents typical performance characteristics and is based on generalized data from bioanalytical studies.
Experimental Protocols
A robust bioanalytical method is essential for accurate quantification. The following is a representative protocol for the quantification of D-serine in human plasma using this compound as an internal standard.
Objective
To accurately quantify the concentration of D-serine in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials
-
Human plasma (K2EDTA)
-
D-serine reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plate
Methodology
-
Preparation of Standards and Quality Controls (QCs) :
-
Prepare stock solutions of D-serine and this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Serially dilute the D-serine stock solution to create calibration curve standards.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) by spiking blank plasma with D-serine.
-
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis :
-
Chromatographic System : UPLC system
-
Column : Reversed-phase C18 column
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in acetonitrile
-
Gradient : A suitable gradient to achieve separation of D-serine from matrix components.
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Ionization Mode : Positive electrospray ionization (ESI+)
-
Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both D-serine and this compound.
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte (D-serine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the key processes in a bioanalytical workflow using a deuterated internal standard.
Caption: Bioanalytical workflow for quantification using a deuterated internal standard.
Caption: Conceptual diagram of co-elution and matrix effect compensation.
Conclusion
While specific benchmarking data for this compound as an internal standard is not publicly available, its identity as a deuterated analog of D-serine places it in the category of the most reliable tools for quantitative bioanalysis. The principles of stable isotope dilution analysis, supported by extensive data from other deuterated standards, demonstrate that the use of this compound would lead to significant improvements in assay accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of experimental variability. For researchers developing quantitative assays for D-serine or related compounds, this compound represents a high-quality internal standard choice, consistent with industry best practices.
References
- 1. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 2. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia [businesswire.com]
- 3. This compound (CTP-692) / Sun Pharma [delta.larvol.com]
- 4. Concert's schizophrenia treatment trial fails to meet endpoints [clinicaltrialsarena.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Deutarserine (Deutetrabenazine)
For Immediate Release
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Deutarserine (deutetrabenazine), establishing a clear and trusted resource for laboratory personnel.
Deutetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of chorea associated with Huntington's disease and tardive dyskinesia. While not classified as a federally controlled substance in the United States, it is a potent, prescription-only medication requiring careful handling throughout its lifecycle, including disposal.
Core Disposal Procedures: A Step-by-Step Guide
To ensure the safe and compliant disposal of this compound, follow these procedural steps. This guidance is based on recommendations from the U.S. Environmental Protection Agency (EPA), the Drug Enforcement Administration (DEA), and other regulatory bodies for non-controlled prescription pharmaceuticals.
Step 1: Initial Assessment and Waste Identification
-
Determine the nature of the waste: Is it expired, unused, or leftover from a formulation? Is the container empty?
-
Check local regulations: Disposal requirements can vary significantly by state and municipality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
RCRA Classification: While Deutetrabenazine is not explicitly listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, it is crucial to avoid its entry into the sewer system. The EPA has issued a ban on the sewering of all hazardous pharmaceutical waste by healthcare facilities, a best practice that should be adopted in a research setting.
Step 2: Preferred Disposal Methods
-
Pharmaceutical Take-Back Programs: The most recommended method of disposal is to use an authorized pharmaceutical take-back program. These programs are the safest and most environmentally sound option. In Australia, for instance, any unused medicine should be returned to a local pharmacy[1].
-
Reverse Distributors: For research laboratories, a common and compliant method for disposing of unused or expired non-hazardous and non-controlled pharmaceuticals is through a licensed reverse distributor. These entities are authorized to handle and dispose of pharmaceutical waste in accordance with all regulations.
Step 3: On-Site Disposal (When Take-Back Programs are Unavailable)
If a take-back program or reverse distributor is not accessible, follow these steps for on-site disposal in accordance with FDA and DEA guidance for non-controlled substances[2][3]:
-
Do Not Flush: It is inappropriate to dispose of Deutetrabenazine by flushing it down the toilet or drain[4].
-
Render the Drug Unpalatable:
-
Remove the Deutetrabenazine tablets from their original container.
-
Mix the tablets (do not crush) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less attractive to children and pets and unrecognizable to anyone who might go through the trash.
-
-
Contain and Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of in Household Trash: Place the sealed container in a municipal solid waste receptacle.
-
De-identify Empty Containers: Before disposing of empty Deutetrabenazine containers, scratch out all personal or identifying information from the label to protect privacy. These containers can then be placed in the trash or recycled if appropriate local programs exist[2][5].
Understanding Deutetrabenazine's Stability and Degradation
To appreciate the importance of proper disposal, it is helpful to understand the stability of the parent compound, tetrabenazine. As a deuterated analogue, deutetrabenazine is designed for slower metabolism in the body but is expected to have a similar environmental degradation profile to tetrabenazine. Forced degradation studies on tetrabenazine provide insight into its behavior under various environmental stressors.
| Stress Condition | Reagents and Conditions | Observed Degradation of Tetrabenazine |
| Acid Hydrolysis | 0.2N HCl, refluxed for 24 hours at 80°C | Degradation observed |
| Base Hydrolysis | Specific conditions not detailed, but degradation noted | Degradation observed |
| Oxidative | 0.3% H₂O₂ at room temperature for 48 hours | Two degradation products formed |
| Thermal | Heated at 80°C for 7 days | Degradation observed |
| Photolytic (Light) | Exposure to Suntest® light | Yellowing of the solution and formation of two main impurities |
| Neutral Hydrolysis | Specific conditions not detailed | Stable |
Data compiled from forced degradation studies on tetrabenazine, the parent compound of deutetrabenazine.
Experimental Protocols for Degradation Studies
The following are detailed methodologies from key experiments on the degradation of tetrabenazine, which serve as a proxy for understanding the potential environmental fate of this compound.
Forced Degradation Study of Tetrabenazine
-
Objective: To determine the stability of tetrabenazine under various stress conditions as per International Council for Harmonisation (ICH) guidelines.
-
Methodology:
-
Acid Degradation: A sample of tetrabenazine (500µg/ml) was refluxed in 0.2N hydrochloric acid for 24 hours at 80°C. The solution was then cooled, neutralized, and diluted for analysis.
-
Oxidative Degradation: Tetrabenazine was exposed to 0.3% hydrogen peroxide at room temperature for 48 hours.
-
Thermal Degradation: A 1g sample of tetrabenazine was placed in a petri dish and heated in an oven at 80°C for 7 days. A 50mg sample was then taken and diluted for analysis.
-
Photolytic Degradation: A solution of tetrabenazine was exposed to light in a Suntest® apparatus to simulate sunlight exposure.
-
Analysis: The stressed samples were analyzed using Liquid Chromatography–Mass Spectrometry (LC-MS/MS) to identify and characterize the degradation products. The chromatographic separation was achieved on an Inertsil ODS-3V column with a mobile phase of ammonium acetate and acetonitrile.
-
Analytical Method for Tetrabenazine and its Degradation Products
-
Objective: To develop a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of tetrabenazine and its degradation products.
-
Methodology:
-
Chromatographic System: An Xterra RP18 column (4.6x150 mm, 3.5 µm) was used.
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.01M potassium dihydrogen phosphate buffer and acetonitrile was used.
-
Flow Rate: The flow rate was maintained at 1.0 ml/min.
-
Detection: A Photo Diode Array (PDA) detector was used to monitor the eluent at a wavelength of 210 nm.
-
Sample Preparation: A standard stock solution of tetrabenazine (500µg/ml) was prepared by dissolving 50mg of the standard in 100ml of diluent. Working solutions were prepared by further dilution.
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.
-
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
References
Essential Safety and Logistical Information for Handling Deutarserine
< As "Deutarserine" appears to be a hypothetical compound, the following guidance is based on established safety protocols for handling highly potent or cytotoxic active pharmaceutical ingredients (APIs). It is imperative for researchers to consult their institution's Environmental Health and Safety (EHS) department to formulate specific safety procedures based on the known hazards of any new chemical entity.
This guide provides a procedural framework for the safe handling, operation, and disposal of potent compounds like this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier to exposure and must be used in conjunction with engineering controls.[1][2] The required level of PPE is dictated by the procedure and the associated risk of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity | Primary Engineering Control | Minimum PPE Requirements |
| Weighing and Solids Handling | Ventilated Laminar Flow Enclosure or Isolator[3] | Double Nitrile Gloves, Disposable Low-Permeability Gown (solid front, back closure), N95 or higher Respirator, Goggles and Face Shield[4][5][6] |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles |
| Cell Culture and In Vitro Assays | Class II Biosafety Cabinet | Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup (Large >5 mL) | N/A | Double Nitrile Gloves, Chemical Resistant Gown/Coveralls, Chemical Cartridge Respirator, Goggles and Face Shield[7] |
| Waste Disposal | N/A | Heavy-Duty Nitrile Gloves, Disposable Gown, Chemical Splash Goggles |
Operational Plan for Handling
A risk-based approach is essential for safely managing highly potent compounds.[8] All handling of potent powders, which pose the greatest inhalation risk, should be performed within a certified containment system.[3][]
Step-by-Step Handling Procedure:
-
Preparation: Cordon off a designated area for handling this compound. Ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Gowning: Don the appropriate PPE as outlined in Table 1 before entering the designated handling area. When double-gloving, one glove should be under the gown cuff and the other over it.[6]
-
Weighing: Perform all weighing operations within a ventilated enclosure to minimize airborne particles.[3]
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the powder slowly to prevent splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A common procedure involves a solution of sodium hypochlorite followed by a neutralizing agent and a final rinse with water.
-
De-gowning: Remove PPE in a designated area to prevent the spread of contamination. The outer gloves should be removed first and disposed of in a sealed bag.[6]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be segregated and disposed of according to institutional and local regulations.
-
Waste Segregation: Use clearly labeled, leak-proof containers for different waste streams.[7]
-
Sharps: Needles, syringes, and glass vials should be placed in a purple-lidded sharps container.[10][11]
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials should be collected in purple cytotoxic waste bags.[11][12]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a rigid, sealed container, clearly labeled as "Cytotoxic Waste".[10]
-
-
Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[11][12] A hazardous waste consignment note must accompany the waste to its final destination.[10]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[13]
-
Eye Exposure: Flush eyes with a gentle stream of tepid water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]
-
Minor Spill (<5 mL): Alert others in the area.[15] Wearing appropriate PPE, absorb the spill with an inert absorbent material.[16] Clean the area with a decontaminating solution. All cleanup materials must be disposed of as cytotoxic waste.[13]
-
Major Spill (>5 mL): Evacuate the area immediately and close the doors.[15][17] Notify the institutional EHS department or emergency response team.[14][16] Post a warning sign to prevent entry.
Hypothetical Experimental Protocol: Determination of IC50 in a Cancer Cell Line
This protocol provides a method for assessing the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in appropriate media until approximately 80% confluent.
-
Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture media to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Replace the media in the 96-well plate with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Assess cell viability using a commercial assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualized Workflow and Logical Relationships
Caption: A three-phase workflow for the safe handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. pppmag.com [pppmag.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. altasciences.com [altasciences.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
